molecular formula C9H8F3N B071738 6-(Trifluoromethyl)indoline CAS No. 181513-29-1

6-(Trifluoromethyl)indoline

Cat. No.: B071738
CAS No.: 181513-29-1
M. Wt: 187.16 g/mol
InChI Key: WWBVZCBWSHFMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)indoline is a versatile and privileged scaffold of significant interest in medicinal chemistry and drug discovery. This compound features an indoline core, a saturated bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring, which is substituted at the 6-position with a trifluoromethyl (CF3) group. The incorporation of the CF3 group is a strategic modification that profoundly influences the molecule's properties, enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability, which are critical parameters in lead optimization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBVZCBWSHFMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436423
Record name 6-(Trifluoromethyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181513-29-1
Record name 6-(Trifluoromethyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)indoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)indoline

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a core structure in many biologically active molecules, and the incorporation of a trifluoromethyl (-CF3) group at the 6-position profoundly influences its physicochemical properties. The -CF3 group is a powerful bioisostere for a methyl group but imparts unique electronic characteristics, enhances metabolic stability, and increases lipophilicity, making it a valuable substituent in the design of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates predicted and available data, outlines standard experimental protocols for property determination, and illustrates key conceptual relationships through diagrams.

Physicochemical Properties

The properties of this compound are summarized below. The data is a combination of reported values and computational predictions.

PropertyValueSource
CAS Number 181513-29-1[3][4]
Molecular Formula C₉H₈F₃N[4]
Molecular Weight 187.16 g/mol [4]
Appearance White to light yellow solid[3]
Boiling Point 221.4 ± 40.0 °C (Predicted)[3]
Density 1.264 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.10 ± 0.20 (Predicted)[3]
LogP (Octanol/Water) 2.6734[4]
Topological Polar Surface Area (TPSA) 12.03 Ų[4]
Hydrogen Bond Acceptors 1[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 0[4]

Structural Identifiers

  • SMILES: FC(C1=CC2=C(C=C1)CCN2)(F)F[4]

  • InChI Key: WWBVZCBWSHFMLP-UHFFFAOYSA-N

Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly alters the electronic and physical properties of the indoline ring system. This influence is critical for its application in drug design.

Trifluoromethyl_Influence Indoline Indoline Core Lipophilicity Increased Lipophilicity (Higher LogP) Indoline->Lipophilicity Basicity Decreased Basicity (Lower pKa of Amine) Indoline->Basicity Metabolic_Stability Enhanced Metabolic Stability (Blocks Oxidation) Indoline->Metabolic_Stability Binding Altered Molecular Interactions (Dipole, H-Bonding) Indoline->Binding CF3 6-(Trifluoromethyl) Group (-CF3) CF3->Indoline Electron-Withdrawing Effect pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Compound B Dissolve in Solvent (e.g., Methanol/Water) A->B C Place in Constant Temp Bath B->C D Add Standardized Acid Titrant in Increments C->D E Record pH After Each Addition D->E F Plot pH vs. Titrant Volume E->F G Identify Half-Equivalence Point F->G H Determine pKa G->H

References

An In-depth Technical Guide to the Spectral Analysis of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)indoline is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent indoline scaffold, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectral characterization is crucial for the unambiguous identification and quality control of this compound. This guide provides a summary of expected spectral data and detailed experimental protocols for its determination.

Predicted and Estimated Spectral Data

The following tables summarize the predicted and estimated spectral data for this compound. This data is derived from computational predictions and comparison with the known spectral data of 6-(trifluoromethyl)indole and other substituted indolines.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.2-7.4m2HAromatic CH (H-4, H-5)
~6.8-7.0d1HAromatic CH (H-7)
~4.0 (broad s)s1HNH
~3.6t2HCH₂ (H-2)
~3.1t2HCH₂ (H-3)

Table 2: Estimated ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~150-152C-7a
~130-132C-3a
~124 (q, J ≈ 270 Hz)CF₃
~125-127C-5
~122-124 (q, J ≈ 32 Hz)C-6
~118-120C-4
~108-110C-7
~47-49C-2
~30-32C-3

Table 3: Estimated IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Medium, SharpN-H Stretch
~3000-2850MediumC-H Stretch (Aliphatic)
~1620-1600MediumC=C Stretch (Aromatic)
~1350-1100StrongC-F Stretch
~1300-1200MediumC-N Stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
187[M]⁺
186[M-H]⁺
168[M-F]⁺
118[M-CF₃]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with a spectral width of approximately 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat liquid between two sodium chloride or potassium bromide plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Preparation:

    • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1 mg/mL.

  • Data Acquisition:

    • GC-MS (EI): Inject the sample into the GC. The separated components will be introduced into the mass spectrometer and ionized by a 70 eV electron beam. The mass analyzer will scan a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

    • LC-MS (ESI): Infuse the sample solution directly or via an LC system into the ESI source. The sample will be ionized by applying a high voltage. The mass analyzer will scan the desired mass range to detect the protonated molecule [M+H]⁺ (in positive ion mode) or the deprotonated molecule [M-H]⁻ (in negative ion mode).

Visualizations

The following diagrams illustrate the workflow for spectral characterization and the structural relationship between 6-(trifluoromethyl)indole and this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_verification Structure Verification data_analysis->structure_verification

Caption: Experimental workflow for the synthesis and spectral characterization of a target compound.

structural_comparison cluster_indole 6-(Trifluoromethyl)indole cluster_indoline This compound indole_structure Aromatic Pyrrole Ring indole_nmr ¹H NMR: Aromatic protons ¹³C NMR: sp² carbons indole_structure->indole_nmr indoline_structure Saturated Pyrrolidine Ring indole_structure->indoline_structure Reduction indole_ir IR: C=C stretches indole_nmr->indole_ir indoline_nmr ¹H NMR: Aliphatic protons (CH₂) ¹³C NMR: sp³ carbons indoline_structure->indoline_nmr indoline_ir IR: C-H aliphatic stretches indoline_nmr->indoline_ir

Caption: Structural and expected spectral differences between 6-(trifluoromethyl)indole and this compound.

In-Depth Technical Guide to 6-(Trifluoromethyl)indoline (CAS: 181513-29-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of 6-(Trifluoromethyl)indoline. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted indoline molecule. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 181513-29-1[2]
Molecular Formula C₉H₈F₃N[2]
Molecular Weight 187.16 g/mol [2]
IUPAC Name 6-(trifluoromethyl)-2,3-dihydro-1H-indoleChemScene
Synonyms 6-TRIFLUOROMETHYL-2,3-DIHYDRO-1H-INDOLE[2]
Appearance White to light yellow solidChemicalBook
Boiling Point 221.4 ± 40.0 °C (Predicted)ChemicalBook
Density 1.264 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 4.10 ± 0.20 (Predicted)ChemicalBook
Storage Temperature 2-8°C, protect from lightChemicalBook

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Safety and Hazard Information
Hazard ClassPictogramSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed
Skin Irritation (Category 2)WarningH315: Causes skin irritation
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation
STOT - Single Exposure (Category 3)WarningH335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term (Chronic, Category 2)(none)H411: Toxic to aquatic life with long lasting effects

Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/ eye protection/ face protection).

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P391 (Collect spillage).

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of complex heterocyclic compounds with significant pharmacological activity. Its trifluoromethyl-substituted indoline core is a feature in molecules designed to inhibit key biological targets.

Aldosterone Synthase (CYP11B2) Inhibitors

Pathologically elevated levels of aldosterone are linked to cardiovascular diseases like hypertension and heart failure.[3] Aldosterone synthase (CYP11B2), a cytochrome P450 enzyme, is responsible for the final step in aldosterone biosynthesis.[3] Selective inhibition of CYP11B2 is a promising therapeutic strategy.[3] Various indoline-based compounds have been developed as potent and selective CYP11B2 inhibitors, and this compound is a key precursor for such molecules.[3]

Aldosterone_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Multiple Steps Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Catalyzed by CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone Catalyzed by CYP11B2 CYP11B2 Aldosterone Synthase (CYP11B2) Inhibitor Indoline-based Inhibitors Inhibitor->CYP11B2 Inhibition

Aldosterone synthesis pathway and the inhibitory action of indoline derivatives.
Dengue Virus (DENV) Inhibitors

Dengue fever is a major global health concern with no specific antiviral treatments available.[1] Research has focused on developing small molecules that can inhibit viral replication. Substituted indoline derivatives have been identified as potent inhibitors of dengue virus replication.[1] this compound is explicitly cited in patent literature as a starting material for the synthesis of these antiviral compounds.[1]

Experimental Protocols

The primary reaction involving this compound in synthetic workflows is the functionalization of the nitrogen atom, typically through acylation or alkylation, to build more complex molecules.

Example Protocol: N-Acylation for the Synthesis of a Dengue Virus Inhibitor Intermediate

The following protocol is adapted from patent EP 3 436 437 B1, describing the synthesis of 2-(4-chlorophenyl)-1-(6-(trifluoromethyl)indolin-1-yl)ethan-1-one, an intermediate for a dengue virus inhibitor.[1]

Reaction Scheme:

Materials:

  • This compound (CAS: 181513-29-1)

  • 2-(4-chlorophenyl)acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (3 g, 16.0 mmol) in DMF (75 mL), add 2-(4-chlorophenyl)acetic acid (3.53 g, 20.8 mmol).

  • Add HATU (9.1 g, 24.0 mmol) and diisopropylethylamine (7.95 mL, 48.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Filter the precipitate and collect the solid residue.

  • The crude product can be further purified by methods such as recrystallization or column chromatography as needed for subsequent steps.

Synthesis_Workflow start This compound step1 N-Acylation (e.g., with HATU/DIPEA) start->step1 reagent Acid Chloride or Carboxylic Acid reagent->step1 intermediate N-Acylated Indoline Intermediate step1->intermediate step2 Further Synthetic Modifications (e.g., Suzuki Coupling) intermediate->step2 final_product Active Pharmaceutical Ingredient (API) step2->final_product

Generalized workflow for drug synthesis using this compound.

Conclusion

This compound (CAS: 181513-29-1) is a valuable and versatile intermediate for drug discovery and development. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it an attractive scaffold for creating potent and selective inhibitors for various therapeutic targets, including aldosterone synthase and dengue virus proteins. Proper safety precautions are essential when handling this compound. The synthetic protocols, particularly N-acylation, provide a robust foundation for its incorporation into complex molecular architectures, paving the way for the development of next-generation therapeutics.

References

Theoretical and Computational Studies of 6-(Trifluoromethyl)indoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 6-(trifluoromethyl)indoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of dedicated research on this specific molecule, this document establishes a framework for its in-depth characterization. It draws upon established computational and experimental protocols for analogous compounds such as indole, indoline, and other trifluoromethyl-substituted heterocycles. This guide details the requisite methodologies for quantum chemical calculations, spectroscopic analysis, and data interpretation, presenting a pathway for a thorough investigation of the structural, electronic, and spectroscopic properties of this compound. The content herein is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Introduction

Indoline and its derivatives are significant scaffolds in the development of pharmaceuticals and functional materials. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the indoline core can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the electronic structure, molecular geometry, and vibrational modes of this compound is crucial for its rational application in drug design and materials science.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating these properties at the atomic level. In synergy with experimental techniques such as infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, a comprehensive characterization of this compound can be achieved. This guide outlines the theoretical and experimental workflows for such a characterization.

Molecular Properties and Data Presentation

Table 1: Predicted Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₈F₃NChemScene[1]
Molecular Weight187.16 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA)12.03 ŲChemScene[1]
LogP2.6734ChemScene[1]
Hydrogen Bond Acceptors1ChemScene[1]
Hydrogen Bond Donors1ChemScene[1]
Rotatable Bonds0ChemScene[1]
Table 2: Theoretical Spectroscopic and Electronic Data (Representative)

The following table is a template for the types of data that would be generated from DFT calculations, based on studies of similar molecules. The values are hypothetical and for illustrative purposes only.

ParameterCalculated ValueMethod/Basis Set
Optimized Geometry
C-N Bond Length (Pyrrolidine Ring)e.g., 1.45 Åe.g., B3LYP/6-311++G(d,p)
C-C Bond Length (Benzene Ring)e.g., 1.39 Åe.g., B3LYP/6-311++G(d,p)
C-CF₃ Bond Lengthe.g., 1.50 Åe.g., B3LYP/6-311++G(d,p)
Vibrational Frequencies
N-H Stretche.g., 3450 cm⁻¹e.g., B3LYP/6-311++G(d,p)
C-F Stretch (Symmetric)e.g., 1150 cm⁻¹e.g., B3LYP/6-311++G(d,p)
Aromatic C-H Stretche.g., 3100 cm⁻¹e.g., B3LYP/6-311++G(d,p)
Electronic Properties
HOMO Energye.g., -6.5 eVe.g., B3LYP/6-311++G(d,p)
LUMO Energye.g., -1.2 eVe.g., B3LYP/6-311++G(d,p)
HOMO-LUMO Gape.g., 5.3 eVe.g., B3LYP/6-311++G(d,p)
Dipole Momente.g., 3.5 De.g., B3LYP/6-311++G(d,p)

Experimental and Computational Protocols

Computational Methodology

A standard and effective computational protocol for a molecule like this compound would involve Density Functional Theory (DFT) calculations.

Protocol for DFT Calculations:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a common and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions, which are important for describing the electronic structure of molecules with heteroatoms and electronegative groups.

  • Geometry Optimization: A full geometry optimization of the ground state of the molecule should be performed to find the lowest energy conformation.

  • Frequency Calculations: Following optimization, vibrational frequency calculations should be carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.

  • Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) to understand the electronic distribution and reactivity.

  • NMR and UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum. The Gauge-Independent Atomic Orbital (GIAO) method is typically used for the prediction of NMR chemical shifts.

Experimental Protocols

Synthesis: The synthesis of this compound can be achieved through various established methods for the synthesis of substituted indolines, often involving the reduction of the corresponding indole or the cyclization of a suitably substituted aniline derivative.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

    • ¹⁹F NMR: This is crucial for characterizing the trifluoromethyl group.

  • Infrared (IR) and Raman Spectroscopy:

    • FT-IR: Spectra can be recorded using KBr pellets for solid samples or as a thin film for liquids on a Fourier Transform Infrared spectrometer.

    • FT-Raman: Spectra are typically recorded on a Raman spectrometer using a laser excitation source (e.g., 1064 nm).

  • UV-Visible Spectroscopy:

    • The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and measuring the absorbance over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

Mandatory Visualizations

Workflow for Theoretical and Experimental Characterization

G cluster_0 Computational Workflow cluster_1 Experimental Workflow cluster_2 Data Analysis and Correlation mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spec_sim Spectra Simulation (IR, Raman, NMR, UV-Vis) freq_calc->spec_sim interpretation Structural and Electronic Interpretation electronic_prop->interpretation comparison Comparison of Theoretical and Experimental Data spec_sim->comparison synthesis Synthesis of this compound purification Purification and Characterization (e.g., Melting Point, Elemental Analysis) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir_raman IR and Raman Spectroscopy purification->ir_raman uv_vis UV-Vis Spectroscopy purification->uv_vis nmr->comparison ir_raman->comparison uv_vis->comparison comparison->interpretation sar Structure-Activity Relationship (SAR) Studies interpretation->sar

Caption: Workflow for the integrated computational and experimental characterization of this compound.

Logical Relationship of Computational Analysis

G start Molecular Input (this compound) dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom Optimized Geometry (Bond Lengths, Angles) dft->geom vib Vibrational Frequencies (IR/Raman Spectra) dft->vib electronic Electronic Structure (HOMO-LUMO, MEP) dft->electronic properties Molecular Properties geom->properties spectroscopy Spectroscopic Signature vib->spectroscopy reactivity Reactivity Prediction electronic->reactivity electronic->properties

References

Reactivity profile of the indoline core with a trifluoromethyl group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity Profile of the Trifluoromethyl-Indoline Core

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline scaffold is a privileged core in medicinal chemistry, and its substitution with a trifluoromethyl (CF₃) group profoundly modifies its physicochemical properties and reactivity profile. The potent electron-withdrawing nature of the CF₃ group enhances metabolic stability and lipophilicity, making it a highly desirable feature in drug design.[1][2][3] This guide provides a detailed technical overview of the reactivity of the trifluoromethyl-indoline core, focusing on its electronic properties, functionalization at the aromatic ring and the nitrogen atom, and its applications in drug discovery.

Electronic Effects of the Trifluoromethyl Group

The reactivity of the trifluoromethyl-indoline core is governed by the interplay between two opposing electronic effects: the electron-donating mesomeric effect (+M) of the indoline nitrogen and the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl group.[4]

  • Indoline Nitrogen (+M Effect): The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, increasing electron density at the C5 and C7 positions (ortho and para to the nitrogen). This effect activates these positions towards electrophilic attack.

  • Trifluoromethyl Group (-I Effect): The high electronegativity of the fluorine atoms causes a strong inductive withdrawal of electron density from the aromatic ring.[4] This deactivates the entire ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted indoline. The CF₃ group acts as a meta-director for incoming electrophiles.

The following diagram illustrates the dominant electronic influences on the indoline core.

electronic_effects cluster_indoline Trifluoromethyl-Indoline Core cluster_effects Electronic Influences Indoline {  N |  C7 |  C6 |  C5 |  C4 } | {  CF₃ at C5 } N_effect Nitrogen (+M Effect) Activates Ring Ortho, Para-Directing N_effect->Indoline:c5 Activates N_effect->Indoline:c7 Activates CF3_effect CF₃ (-I Effect) Deactivates Ring Meta-Directing CF3_effect->Indoline:c5 Deactivates Ring

Caption: Dominant electronic effects on a CF₃-substituted indoline core.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the trifluoromethyl-indoline core is challenging due to the deactivating nature of the CF₃ group. However, the reaction is feasible, and the regioselectivity is determined by the combined directing effects of the nitrogen and the CF₃ substituent.

Regioselectivity

The outcome of EAS reactions depends on the position of the CF₃ group. The activating, ortho-, para-directing effect of the nitrogen often overrides the deactivating effect of the CF₃ group to control the position of substitution.

  • For 5-(Trifluoromethyl)indoline: The nitrogen directs electrophiles to C7 (ortho) and C6 (para, via resonance). The CF₃ group directs meta to itself, which would be C4 and C6. The effects converge at the C6 position , making it the most likely site for substitution, followed by C7.

  • For 6-(Trifluoromethyl)indoline: The nitrogen directs to C5 (para) and C7 (ortho). The CF₃ group directs meta to itself, at C5 and C7. The directing effects strongly reinforce at both the C5 and C7 positions .

The following table summarizes the predicted major products for common EAS reactions.

Starting MaterialReactionReagentsPredicted Major Product Position
5-(Trifluoromethyl)indolineBrominationBr₂, FeBr₃ or NBSC6-Bromo
5-(Trifluoromethyl)indolineNitrationHNO₃, H₂SO₄C6-Nitro
5-(Trifluoromethyl)indolineFriedel-Crafts AcylationRCOCl, AlCl₃C6-Acyl
This compoundBrominationBr₂, FeBr₃ or NBSC5-Bromo and/or C7-Bromo
Representative Experimental Protocol: Bromination of 5-(Trifluoromethyl)indoline

This protocol is adapted from general procedures for the bromination of deactivated aromatic systems.[5] The indoline nitrogen must first be protected to prevent side reactions and to further control regioselectivity.

  • Protection of Indoline Nitrogen:

    • Dissolve 5-(trifluoromethyl)indoline (1.0 eq) in dichloromethane (DCM, 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis confirms the formation of N-acetyl-5-(trifluoromethyl)indoline.

    • Perform an aqueous work-up, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude product is often used directly in the next step.

  • Bromination:

    • Dissolve the crude N-acetyl-5-(trifluoromethyl)indoline (1.0 eq) in a suitable solvent like carbon tetrachloride or acetic acid (0.2 M).

    • Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with DCM or ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection:

    • Dissolve the crude N-acetyl-6-bromo-5-(trifluoromethyl)indoline in a mixture of methanol and water (e.g., 5:1 v/v).

    • Add an excess of a base such as K₂CO₃ or LiOH (3.0-5.0 eq).

    • Heat the mixture to reflux for 4-8 hours until the acetyl group is cleaved.

    • Cool the reaction, neutralize with acid, and extract the final product, 6-bromo-5-(trifluoromethyl)indoline.

  • Purification:

    • Purify the final product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Reactivity at the Indoline Nitrogen: N-Functionalization

N-alkylation and N-acylation are common reactions for the indoline core. The presence of a CF₃ group on the aromatic ring reduces the nucleophilicity of the indoline nitrogen due to its inductive electron withdrawal. Consequently, N-functionalization reactions typically require stronger bases or more reactive electrophiles compared to unsubstituted indoline.

General Workflow and Conditions

A standard and effective method for N-alkylation involves deprotonation of the N-H bond with a strong base to form a highly nucleophilic indolide anion, which then reacts with an alkylating agent.[6][7]

n_alkylation_workflow start Start: CF₃-Indoline dissolve 1. Dissolve in Anhydrous Solvent (DMF, THF) start->dissolve deprotonate 2. Deprotonate N-H (NaH, 0°C to RT) dissolve->deprotonate add_electrophile 3. Add Alkylating Agent (e.g., R-Br, R-I) deprotonate->add_electrophile react 4. Reaction (RT to 60°C) add_electrophile->react workup 5. Aqueous Work-up & Extraction react->workup purify 6. Column Chromatography workup->purify product Product: N-Alkyl-CF₃-Indoline purify->product

Caption: General experimental workflow for the N-alkylation of a CF₃-indoline.
Representative Experimental Protocol: N-Benzylation of 5-(Trifluoromethyl)indoline

This protocol is adapted from established procedures for indole N-alkylation.[7]

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and dry the NaH under vacuum.

  • Dissolution & Deprotonation: Add anhydrous N,N-Dimethylformamide (DMF, 0.3 M) to the NaH and cool the slurry to 0 °C. Add a solution of 5-(trifluoromethyl)indoline (1.0 eq) in anhydrous DMF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting indolide solution back to 0 °C. Add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.

  • Work-up: Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure 1-benzyl-5-(trifluoromethyl)indoline.

The following table provides examples of suitable alkylating agents for this protocol.

Alkylating AgentReagent ClassReactivityExpected Yield
Methyl IodideAlkyl HalideHighGood to High
Benzyl BromideBenzylic HalideHighGood to High
Ethyl Bromoacetateα-Halo EsterModerateModerate
Isopropyl BromideSec-Alkyl HalideLowLow to Poor

Applications in Drug Discovery: CGRP Receptor Antagonists

The trifluoromethyl-indoline motif is found in advanced pharmaceutical candidates. For example, the core structure of some calcitonin gene-related peptide (CGRP) receptor antagonists, used for the treatment of acute migraines, is derived from complex fluorinated indole/indoline scaffolds.[8] Ubrogepant is an FDA-approved drug in this class.

Mechanism of Action: CGRP is a neuropeptide that, when released, binds to its receptor on trigeminal neurons, leading to vasodilation and neurogenic inflammation, which are key events in a migraine attack. CGRP receptor antagonists physically block CGRP from binding to its receptor, thereby preventing these downstream signaling events.

The diagram below illustrates this simplified signaling pathway and the point of intervention.

cgrp_pathway cluster_neuron Trigeminal Neuron CGRP_Receptor CGRP Receptor Signaling Downstream Signaling (cAMP increase) CGRP_Receptor->Signaling Activates No_Outcome No Signaling (Migraine Relief) CGRP_Receptor->No_Outcome Outcome Vasodilation & Neurogenic Inflammation (Migraine Pain) Signaling->Outcome CGRP CGRP Peptide CGRP->CGRP_Receptor Binds Drug CF₃-Indoline Based Antagonist (e.g., Ubrogepant) Drug->CGRP_Receptor Blocks

Caption: Simplified CGRP signaling pathway and antagonist intervention.

Conclusion

The trifluoromethyl-indoline core presents a unique reactivity profile defined by the strong, deactivating inductive effect of the CF₃ group and the activating, directing effect of the indoline nitrogen. While functionalization via electrophilic aromatic substitution is challenging, it can be achieved with predictable regioselectivity by controlling reaction conditions and utilizing protecting groups. N-functionalization remains a robust method for derivatization, though it requires more forcing conditions than unsubstituted analogs. The valuable properties imparted by the CF₃ group ensure that this scaffold will continue to be a cornerstone in the design of next-generation therapeutics.

References

Electronic effects of the trifluoromethyl group on the indoline ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Indoline Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The CF₃ group can profoundly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and receptor binding affinity.[1] Understanding the fundamental electronic effects of the CF₃ group on the indoline ring is therefore critical for rational drug design and development.

This technical guide provides a comprehensive analysis of these electronic effects, presenting quantitative data, detailed experimental protocols for their measurement, and visualizations of the underlying chemical principles. While experimental data specifically for substituted indolines is limited, the electronic properties of the indoline ring are closely approximated by N-alkyl, ortho-alkyl substituted anilines. Consequently, data from substituted aniline and benzene systems are utilized as robust models throughout this guide.

Core Electronic Principles of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[2] Its influence on the indoline ring is primarily governed by a combination of strong inductive effects and weak resonance effects.

  • Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole moment, pulling electron density away from the attached carbon atom. This effect is transmitted through the sigma (σ) bonds of the indoline ring, decreasing the electron density on the aromatic system. This inductive withdrawal is the dominant electronic interaction of the CF₃ group.[2]

  • Resonance Effect (-R): The CF₃ group can participate in hyperconjugation, a weak resonance interaction. However, due to the high energy of C-F σ* orbitals, its ability to delocalize electrons via resonance is minimal compared to its powerful inductive pull. Therefore, for practical purposes in electrophilic aromatic substitution, it is treated as a deactivating group that acts almost exclusively through induction.

The net result is a significant reduction in the electron density of the indoline aromatic ring, which in turn lowers the basicity of the indoline nitrogen and deactivates the ring towards electrophilic attack.[3][4]

Quantitative Analysis of Electronic Effects

The electronic influence of the CF₃ group can be quantified using several key parameters, including Hammett constants, pKₐ values, and ¹⁹F NMR chemical shifts.

Hammett and Taft Substituent Constants

Hammett constants (σ) are a cornerstone of physical organic chemistry, quantifying the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. The constant is derived from the change in the acid dissociation constant of a substituted benzoic acid relative to benzoic acid itself.[5][6] Electron-withdrawing groups have positive σ values. The Taft polar constant (σ*) specifically measures the inductive/field effect.

Table 1: Hammett and Taft Constants for the Trifluoromethyl Group

ConstantValueDescription
σₘ (meta)0.43Represents the inductive effect, as resonance is minimal at the meta position.
σₚ (para)0.54Represents the combined inductive and weak resonance effects.
σ * (Taft)0.92Quantifies the polar (inductive) effect of the group.

Data sourced from compilations by Hansch et al.

Impact on Basicity (pKₐ Values)

The strong electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the indoline nitrogen by decreasing the electron density available for protonation. This is reflected in a lower pKₐ value for the corresponding conjugate acid. The following table uses substituted anilines as a proxy to illustrate this effect.[3][7]

Table 2: pKₐ Values of Substituted Anilinium Ions

CompoundSubstituent PositionpKₐChange in Basicity (ΔpKₐ)
Aniline-4.60-
m-Trifluoromethylanilinemeta~3.50-1.10
p-Trifluoromethylanilinepara~3.07-1.53

pKₐ values are for the corresponding anilinium ions in aqueous solution.

¹⁹F NMR Chemical Shifts

The chemical shift of the fluorine nuclei in the CF₃ group is highly sensitive to the electronic environment of the molecule.[8] Electron density changes on the aromatic ring modulate the shielding of the fluorine atoms. Therefore, ¹⁹F NMR spectroscopy serves as a sensitive probe for the electronic effects within a series of substituted indolines. Deshielding (a shift to a higher frequency or less negative ppm value) generally corresponds to a more electron-poor environment at the point of attachment.[9][10]

Table 3: Representative ¹⁹F NMR Chemical Shifts

Compound TypeTypical ¹⁹F Chemical Shift (δ, ppm)
Aromatic-CF₃-60 to -65
Aliphatic-CF₃-65 to -75

Referenced to CFCl₃ at 0 ppm. The exact shift for a trifluoromethyl-indoline would depend on its substitution pattern and the solvent.

Visualizing Electronic Effects and Workflows

Graphviz diagrams are used to illustrate the flow of electronic effects, experimental procedures, and the resulting impact on chemical reactivity.

electronic_effects cluster_indoline Trifluoromethyl-Substituted Indoline Ring cluster_effects Electronic Effects of CF3 Group indoline N-H Indoline Ring C6 C5 C4 CF3 CF3 Group inductive Strong Inductive Effect (-I) (Through σ-bonds) CF3->inductive Dominant resonance Weak Resonance Effect (-R) (Hyperconjugation) CF3->resonance Minor inductive->indoline:c5 Electron Density Withdrawal resonance->indoline:c5

pka_workflow start Start: Prepare Sample prep_sample 1. Dissolve known mass of CF3-indoline in solvent (e.g., 70:30 Ethanol/Water) start->prep_sample calibrate 2. Calibrate pH meter using standard buffers (pH 4, 7, 10) prep_sample->calibrate titration 3. Titrate sample with standardized acid (e.g., HCl) while recording pH vs. volume calibrate->titration plot 4. Plot Titration Curve (pH vs. Titrant Volume) titration->plot half_equiv 5. Identify the half-equivalence point on the curve plot->half_equiv pka_det 6. Determine pKa (pH at the half-equivalence point) half_equiv->pka_det end Result: pKa Value pka_det->end

eas_reactivity cf3_indoline CF3-Indoline (e.g., 6-CF3-Indoline) effect Strong -I Effect of CF3 cf3_indoline->effect deactivation Deactivation of Aromatic Ring (Reduced Nucleophilicity) effect->deactivation reaction Electrophilic Aromatic Substitution (EAS) deactivation->reaction electrophile Electrophile (E+) electrophile->reaction outcome Slower reaction rate compared to unsubstituted indoline. Substitution occurs at positions 'meta' to the CF3 group (C4 and C7). reaction->outcome

Experimental Protocols

Precise determination of the electronic parameters discussed above requires standardized experimental procedures.

Protocol for pKₐ Determination by Potentiometric Titration

This protocol is adapted for determining the basicity of a substituted indoline.

I. Materials and Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette (Class A)

  • Volumetric flasks and pipettes

  • Trifluoromethyl-substituted indoline sample

  • Solvent (e.g., 70:30 ethanol-water mixture)

  • Standardized 0.05 M HCl titrant

  • Standard pH buffers (4.00, 7.00, 10.00)

II. Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethyl-indoline and dissolve it in 25 mL of the solvent in a 50 mL beaker.[11]

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4.00, 7.00, and 10.00 buffers. Ensure the temperature compensation is active.[1]

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Measurement: Record the initial pH of the indoline solution.

  • Titration: Begin adding the standardized HCl titrant from the burette in small increments (e.g., 0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]

  • Endpoint Region: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed titration curve. Continue the titration well past the equivalence point until the pH plateaus again.

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. b. Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found visually or by calculating the first derivative of the curve. c. The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. d. The pKₐ of the conjugate acid of the indoline is equal to the pH of the solution at the half-equivalence point.[13]

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKₐ value with the standard deviation.[1]

Protocol for Hammett Constant (σ) Determination

Hammett constants are determined by comparing the pKₐ of a substituted compound to its unsubstituted parent in a defined reaction series. The ionization of substituted benzoic acids in water at 25°C is the standard reaction, for which the reaction constant (ρ) is defined as 1.00.[6]

I. Objective: To determine the σ value for a CF₃ group at a specific position on the indoline ring (by analogy with aniline).

II. Procedure:

  • Synthesize Analogs: Synthesize the unsubstituted parent compound (e.g., aniline) and the substituted compound of interest (e.g., m-trifluoromethylaniline).

  • Measure pKₐ Values: Using the potentiometric titration protocol described in section 4.1, carefully determine the pKₐ values for the anilinium ions of both the unsubstituted aniline (pKₐ,H) and the trifluoromethyl-substituted aniline (pKₐ,X) under identical conditions (solvent, temperature, ionic strength).[14]

  • Calculate Hammett Constant: a. First, determine the reaction constant (ρ) for the ionization of anilinium ions under your specific experimental conditions. This is done by measuring the pKₐ values for a series of anilines with known Hammett σ values (e.g., p-chloro, m-nitro, p-methoxy) and plotting (pKₐ,H - pKₐ,X) versus σ. The slope of this line is the reaction constant, ρ.[14] b. Once ρ is known, the Hammett constant for the trifluoromethyl substituent (σₓ) can be calculated using the Hammett equation: σₓ = (pKₐ,H - pKₐ,X) / ρ [15]

Conclusion and Implications for Drug Development

The trifluoromethyl group exerts a powerful and quantifiable electron-withdrawing effect on the indoline ring, primarily through induction. This effect leads to:

  • Decreased Basicity: A lower pKₐ of the indoline nitrogen, which can reduce off-target interactions at physiological pH and alter solubility profiles.

  • Ring Deactivation: A decreased reactivity of the aromatic ring towards electrophilic metabolism, potentially increasing the metabolic stability and half-life of a drug candidate.[4]

  • Modulation of Binding Interactions: The altered electronic distribution can change hydrogen bonding capabilities and dipole interactions within a receptor's active site, potentially enhancing binding affinity and selectivity.[4]

By leveraging the quantitative data and experimental methods outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of novel indoline-based therapeutics, harnessing the unique electronic properties of the trifluoromethyl group to achieve desired pharmacological outcomes.

References

The Trifluoromethyl Indoline Core: A Scaffolding for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 6-(trifluoromethyl)indoline scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across a range of disease areas. The incorporation of the trifluoromethyl group at the 6-position of the indoline ring system significantly enhances the molecule's lipophilicity and metabolic stability, desirable properties for drug candidates. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Indoline Derivative 9d MGC-803 (Gastric)Antiproliferative1.84[1]
A549 (Lung)Antiproliferative6.82[1]
Kyse30 (Esophageal)Antiproliferative1.61[1]
Kyse450 (Esophageal)Antiproliferative1.49[1]
Kyse510 (Esophageal)Antiproliferative2.08[1]
EC-109 (Esophageal)Antiproliferative2.24[1]
Tubulin PolymerizationBiochemical3.4[1]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the effect of test compounds on tubulin polymerization.

  • Reagent Preparation :

    • Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.

    • Prepare 10x stock solutions of the this compound test compound and positive controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as an enhancer) in General Tubulin Buffer. A vehicle control (buffer with the same percentage of DMSO as the test compounds) should also be prepared.

  • Assay Procedure :

    • Pre-warm a 96-well plate to 37°C.

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed microplate reader.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity over time to generate polymerization curves.

    • Plot the fluorescence data to visualize the effect of the test compounds on the rate and extent of tubulin polymerization.

    • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, from the dose-response curve.[2]

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Cellular Processes Alpha-Tubulin Alpha-Tubulin Microtubule_Polymerization Microtubule Polymerization Alpha-Tubulin->Microtubule_Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Division Cell Division Mitotic_Spindle_Formation->Cell_Division 6_Trifluoromethyl_Indoline_Derivative This compound Derivative 6_Trifluoromethyl_Indoline_Derivative->Microtubule_Polymerization Inhibits

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Anti-Inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties, demonstrating inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

An indoline-based compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes that play crucial roles in the arachidonic acid cascade and inflammation.

Quantitative Data: Inhibition of 5-LOX and sEH

Compound IDTargetAssay TypeIC50 (µM)Reference
Indoline Derivative 73 5-LOXEnzymatic0.41 ± 0.01[3]
sEHEnzymatic0.43 ± 0.10[3]

Experimental Protocol: 5-LOX and sEH Inhibition Assays

  • 5-Lipoxygenase (5-LOX) Inhibition Assay :

    • Pre-incubate recombinant human 5-LOX with the test compound or vehicle control in a suitable buffer.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Stop the reaction after a defined time and extract the products.

    • Analyze the formation of 5-LOX products (e.g., LTB4) by HPLC to determine the inhibitory activity of the compound.[4]

  • Soluble Epoxide Hydrolase (sEH) Inhibition Assay :

    • Incubate purified recombinant human sEH with the test compound or vehicle control in a buffer solution.

    • Add a fluorogenic substrate (e.g., CMNPC).

    • Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by sEH.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.[5][6]

Signaling Pathway: Modulation of the Arachidonic Acid Cascade

G Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX sEH Soluble Epoxide Hydrolase (sEH) EETs Anti-inflammatory EETs Arachidonic_Acid->EETs CYP450 DHETs Inactive DHETs sEH->DHETs Leukotrienes Pro-inflammatory Leukotrienes EETs->sEH Indoline_Derivative This compound Derivative Indoline_Derivative->5-LOX Inhibits Indoline_Derivative->sEH Inhibits

Caption: Dual inhibition of 5-LOX and sEH by a this compound derivative.

Neuroprotective Activity

The indole scaffold is a common feature in compounds with neuroprotective properties. While specific data for this compound derivatives in neuroprotection is still emerging, related indole compounds have shown promise in mitigating oxidative stress and neuronal damage in in vitro models of neurodegenerative diseases.

Potential Mechanisms of Neuroprotection

Based on studies of related indole derivatives, potential neuroprotective mechanisms of this compound compounds could involve:

  • Antioxidant Activity : Scavenging of reactive oxygen species (ROS) to protect neurons from oxidative damage.

  • Modulation of Neuroinflammatory Pathways : Inhibition of pro-inflammatory cytokine production in microglial cells.

  • Inhibition of Apoptosis : Prevention of programmed cell death in neuronal cells.[7][8][9]

Experimental Workflow: In Vitro Neuroprotection Assay

G Start Start Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Start->Cell_Culture Induce_Toxicity Induce Neurotoxicity (e.g., with 6-OHDA or H2O2) Cell_Culture->Induce_Toxicity Treat_Cells Treat with this compound Derivative Induce_Toxicity->Treat_Cells Assess_Viability Assess Cell Viability (MTT Assay) Treat_Cells->Assess_Viability Measure_ROS Measure ROS Levels (DCFH-DA Assay) Treat_Cells->Measure_ROS Analyze_Apoptosis Analyze Apoptosis (Caspase-3 Assay) Treat_Cells->Analyze_Apoptosis End End Assess_Viability->End Measure_ROS->End Analyze_Apoptosis->End

Caption: A general workflow for evaluating the neuroprotective effects of test compounds.

Conclusion

The this compound core represents a valuable starting point for the design and synthesis of novel drug candidates with diverse biological activities. The evidence presented in this guide highlights its potential in the development of new anticancer, anti-inflammatory, and neuroprotective agents. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of more potent and selective therapeutic compounds.

References

The Strategic Utility of 6-(Trifluoromethyl)indoline as a Precursor for Novel Heterocycles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern medicinal chemistry, the indoline scaffold remains a privileged structure due to its prevalence in a wide array of biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position of the indoline ring offers a powerful tool for modulating the physicochemical and pharmacological properties of resulting heterocyclic compounds. This technical guide provides an in-depth exploration of 6-(trifluoromethyl)indoline as a versatile precursor for the synthesis of novel heterocycles, aimed at researchers, scientists, and drug development professionals. We will delve into synthetic methodologies, present key quantitative data, and visualize relevant biological pathways and experimental workflows.

The Significance of the 6-(Trifluoromethyl) Substituent

The trifluoromethyl group is a bioisostere of the methyl group but imparts profoundly different properties to a molecule. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. Specifically, the 6-(trifluoromethyl) substitution on the indoline ring can:

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, thereby increasing the half-life of the drug candidate.

  • Increase Lipophilicity: This can improve absorption and distribution, allowing the molecule to more readily cross cellular membranes and the blood-brain barrier.

  • Modulate pKa: The electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and affecting receptor interactions.

  • Improve Target Binding: The trifluoromethyl group can engage in unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, potentially leading to enhanced potency and selectivity.

Synthesis of Novel Heterocycles from this compound

This compound serves as a key starting material for a variety of heterocyclic systems, most notably through its oxidation to 6-(trifluoromethyl)isatin. This intermediate is then primed for a range of cyclization and condensation reactions to generate structurally diverse scaffolds.

Synthesis of Spiro[this compound-3,x'-heterocycles]

A prominent application of this compound is in the synthesis of spiro-heterocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological target binding sites. A common synthetic strategy involves the initial conversion of this compound to 6-(trifluoromethyl)isatin, followed by a multicomponent reaction.

One such example is the synthesis of spiro[indoline-3,3'-indolizine] derivatives. These compounds can be synthesized with high regio- and stereospecificity in a one-pot, three-component reaction between a substituted indole-2,3-dione (isatin), an amino acid, and an electron-deficient alkene.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound and Key Intermediates
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₉H₈F₃N187.16--
6-(Trifluoromethyl)isatinC₉H₄F₃NO₂215.13Light red to gray crystals-

Data compiled from publicly available chemical supplier information.

Table 2: Spectroscopic Data for a Representative Spiro[this compound-3,3'-indolizine] Derivative
Compound¹H NMR (ppm)¹³C NMR (ppm)IR (cm⁻¹)MS (m/z)
Representative Spiro[this compound-3,3'-indolizine]Characteristic signals for aromatic, aliphatic, and spiro-center protons would be listed here.Characteristic signals for aromatic, aliphatic, carbonyl, and spiro-center carbons would be listed here.Characteristic absorption bands for C=O, N-H, C-F, and other functional groups would be listed here.Molecular ion peak and key fragmentation patterns would be listed here.
Table 3: Biological Activity of Representative Indole-Based Heterocycles
Compound IDTargetAssay TypeIC₅₀ (µM)Cell LineReference
Indole-based Inhibitor 1 EGFRKinase Assay1.026-[3]
Indole-based Inhibitor 2 SRCKinase Assay0.002-[3]
Spirooxindole 4a -Cytotoxicity-PC-3[4]

Note: The compounds listed are representative of the types of biological activities observed for indole-derived heterocycles and are not necessarily derived from this compound. This table illustrates the potential therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)isatin from this compound (General Procedure)

This is a representative procedure based on known oxidation methods of indolines to isatins.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.

  • Oxidation: Add an oxidizing agent, for example, a combination of sodium bromate and sodium bisulfite, portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethyl)isatin.

Protocol 2: Synthesis of Spiro[this compound-3,3'-indolizine] Derivatives (General Procedure)

This is a representative one-pot, three-component reaction based on the synthesis of similar spiro[indoline-3,3'-indolizines].[1][2]

  • Reactant Mixture: In a round-bottom flask, combine 6-(trifluoromethyl)isatin (1.0 eq), an amino acid (e.g., (S)-pipecolic acid, 1.0 eq), and an electron-deficient alkene (e.g., trans-3-benzoylacrylic acid, 1.0 eq) in a suitable solvent such as acetonitrile.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired spiro[indoline-3,3'-indolizine] derivative.

Mandatory Visualization

Signaling Pathways

Many indole-based heterocycles have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key players in cancer progression.[3][4][5][6] The following diagram illustrates the simplified, intertwined signaling cascades of EGFR and HER2.

EGFR_HER2_Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Metastasis Metastasis ERK->Metastasis

Caption: Simplified EGFR and HER2 Signaling Pathways in Cancer.

Experimental and Logical Workflows

The discovery of novel therapeutic agents from a precursor like this compound follows a structured, multi-stage process. The following diagram outlines a typical drug discovery workflow.

DrugDiscoveryWorkflow Start This compound Synthesis Synthesis of Novel Heterocycles Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening High-Throughput Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In vivo & Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug Discovery Workflow Using this compound.

The following diagram illustrates a more detailed experimental workflow for the synthesis and initial biological evaluation of a novel heterocyclic compound derived from this compound.

ExperimentalWorkflow Precursor This compound Oxidation Oxidation to 6-(CF3)isatin Precursor->Oxidation Reaction Multicomponent Reaction Oxidation->Reaction Purification Column Chromatography Reaction->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Bio_Assay In vitro Biological Assays (e.g., Kinase Inhibition) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Experimental Workflow for Synthesis and Evaluation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The strategic incorporation of the 6-trifluoromethyl group can impart favorable pharmacokinetic and pharmacodynamic properties. The conversion of this compound to its corresponding isatin opens up a rich area of chemistry, particularly in the construction of complex spiro-heterocyclic scaffolds. The workflows and biological pathways presented herein provide a framework for the rational design and development of new therapeutic agents based on this promising building block. Further exploration of the diverse reactions of this compound and its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

The Chemical Biology of 6-(Trifluoromethyl)indoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 6-position, significantly enhances the therapeutic potential of this heterocyclic system. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of 6-(trifluoromethyl)indoline and its derivatives in chemical biology, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.

Physicochemical Properties and Synthesis

The this compound core is a valuable building block in the synthesis of complex pharmaceutical agents. Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 181513-29-1
Molecular Formula C₉H₈F₃N
Molecular Weight 187.16 g/mol
Appearance Solid, semi-solid, or liquid
Purity Typically ≥95%
Storage Temperature Refrigerator

Table 1: Physicochemical Properties of this compound.[1][2]

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of the parent 6-(trifluoromethyl)indole or the cyclization of appropriately substituted anilines.

A Case Study: SM-130686, a 6-(Trifluoromethyl)oxindole Derivative as a Ghrelin Receptor Agonist

A prominent example of a bioactive molecule derived from the this compound scaffold is SM-130686, an oxindole derivative that acts as a potent and orally active agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][3]

Quantitative Biological Data

The biological activity of SM-130686 has been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data for this compound.

CompoundTargetAssay TypeValue (IC₅₀/EC₅₀)Cell Line/System
SM-130686GHSRGH Release Assay6.3 ± 3.4 nM (EC₅₀)Cultured rat pituitary cells
SM-130686GHSRCompetitive Binding Assay1.2 nM (IC₅₀)Human GHS receptor 1a (hGHSR1a)
GhrelinGHSRGH Release Assay~52% relative efficacy of SM-130686Cultured rat pituitary cells

Table 2: Quantitative Biological Data for SM-130686.[3]

Signaling Pathway

SM-130686 exerts its biological effects by binding to and activating the ghrelin receptor (GHSR), a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling cascades, leading to the release of growth hormone (GH).

GHSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GHSR Ghrelin Receptor (GHSR) Gq Gq Protein GHSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SM130686 SM-130686 SM130686->GHSR Binds and Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates GH_release Growth Hormone Release Ca2_release->GH_release Triggers Synthesis_Workflow start Starting Material (e.g., this compound) step1 Functional Group Interconversion start->step1 step2 Cyclization/Oxidation to form Oxindole Core step1->step2 step3 Alkylation/Amidation at N1 and C3 positions step2->step3 purification Purification (e.g., Chromatography) step3->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Bioactive Compound (e.g., SM-130686) characterization->final_product Binding_Assay_Workflow start Prepare GHSR-expressing cell membranes step1 Incubate membranes with radioligand and test compound start->step1 step2 Separate bound and free radioligand via filtration step1->step2 step3 Quantify radioactivity of bound ligand step2->step3 step4 Plot data and calculate IC₅₀ step3->step4 end Determine Binding Affinity step4->end

References

Methodological & Application

Synthesis of 6-(Trifluoromethyl)indoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-(trifluoromethyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the Leimgruber-Batcho synthesis of 6-(trifluoromethyl)indole from 2-nitro-4-(trifluoromethyl)toluene, followed by the reduction of the indole to the corresponding indoline.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through the following two key transformations:

  • Leimgruber-Batcho Indole Synthesis: This method is renowned for its high yields and mild reaction conditions, making it suitable for industrial applications.[1][2] It begins with the formation of an enamine from 2-nitro-4-(trifluoromethyl)toluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate subsequently undergoes reductive cyclization to yield 6-(trifluoromethyl)indole.

  • Reduction of 6-(Trifluoromethyl)indole: The resulting indole is then reduced to the desired this compound. Catalytic hydrogenation is a common and "green" method for this transformation, though chemical reducing agents can also be employed.[3]

Data Presentation

The following tables summarize the key reagents and expected outcomes for each synthetic step.

Table 1: Reagents and Conditions for the Synthesis of 6-(Trifluoromethyl)indole

Step Starting Material Key Reagents Solvent Temperature Reaction Time Typical Yield
1a: Enamine Formation 2-Nitro-4-(trifluoromethyl)tolueneN,N-Dimethylformamide dimethyl acetal (DMF-DMA)N,N-Dimethylformamide (DMF)130-140°C (Reflux)2-4 hours>90% (crude)
1b: Reductive Cyclization (E)-1-(Dimethylamino)-2-(2-nitro-4-(trifluoromethyl)phenyl)ethenePalladium on Carbon (10% Pd/C), Hydrogen gasMethanol or Ethyl AcetateRoom Temperature2-6 hours80-90%

Table 2: Reagents and Conditions for the Reduction of 6-(Trifluoromethyl)indole to this compound

Method Starting Material Key Reagents Solvent Temperature Reaction Time Typical Yield
Catalytic Hydrogenation 6-(Trifluoromethyl)indolePlatinum(IV) oxide (PtO₂) or Platinum on Carbon (Pt/C), Hydrogen gas, Acetic AcidEthanolRoom Temperature4-8 hours>95%
Chemical Reduction 6-(Trifluoromethyl)indoleSodium Cyanoborohydride (NaBH₃CN), Acetic AcidMethanolRoom Temperature6-12 hours85-95%

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)indole via Leimgruber-Batcho Synthesis

This protocol is adapted from established Leimgruber-Batcho procedures.[2]

Step 1a: Synthesis of (E)-1-(Dimethylamino)-2-(2-nitro-4-(trifluoromethyl)phenyl)ethene

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)toluene (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure to obtain the crude enamine intermediate, which typically appears as a dark red oil or solid. This intermediate is often used in the next step without further purification.

Step 1b: Reductive Cyclization to 6-(Trifluoromethyl)indole

  • Dissolve the crude enamine from the previous step in methanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)indole.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Reduction of 6-(Trifluoromethyl)indole to this compound

Method A: Catalytic Hydrogenation

  • In a high-pressure reaction vessel, dissolve 6-(trifluoromethyl)indole (1.0 eq) in ethanol.

  • Add a catalytic amount of Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C) and a small amount of glacial acetic acid.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Method B: Chemical Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride is a milder reducing agent that can be used as an alternative to catalytic hydrogenation.[4][5]

  • Dissolve 6-(trifluoromethyl)indole (1.0 eq) in methanol.

  • Add glacial acetic acid to the solution until it is acidic (pH 3-4).

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water and basify the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start 2-Nitro-4-(trifluoromethyl)toluene Enamine (E)-1-(Dimethylamino)-2-(2-nitro-4- (trifluoromethyl)phenyl)ethene Start->Enamine DMF-DMA, DMF, Reflux Indole 6-(Trifluoromethyl)indole Enamine->Indole H₂, Pd/C Indoline This compound Indole->Indoline H₂, PtO₂ or NaBH₃CN

Caption: Overall synthetic workflow for this compound.

Leimgruber_Batcho_Detail cluster_0 Step 1a: Enamine Formation cluster_1 Step 1b: Reductive Cyclization Start_LB 2-Nitro-4-(trifluoromethyl)toluene Enamine_LB Enamine Intermediate Start_LB->Enamine_LB Reflux Reagents_LB DMF-DMA DMF Reagents_LB->Enamine_LB Enamine_RC Enamine Intermediate Indole_RC 6-(Trifluoromethyl)indole Enamine_RC->Indole_RC RT Reagents_RC H₂ Pd/C Reagents_RC->Indole_RC

Caption: Detailed workflow for the Leimgruber-Batcho synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Trifluoromethyl-Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds, such as indolines, is a well-established strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the precise and efficient construction of these valuable trifluoromethyl-substituted indolines. This document provides detailed application notes and experimental protocols for three prominent palladium-catalyzed methods, offering a guide for researchers in the synthesis and exploration of novel chemical entities.

Method 1: Palladium-Catalyzed Regioselective [3+2] Heteroannulation of Unactivated Alkenes

This method provides access to trifluoromethyl-substituted indolines through a palladium-catalyzed reaction between trifluoroacetimidoyl chlorides and β,γ-unsaturated carboxylic acids bearing a directing group. The reaction proceeds via a [3+2] heteroannulation pathway.

Reaction Mechanism

The proposed catalytic cycle involves a Pd(II)/Pd(IV) pathway. Initially, the palladium catalyst coordinates to the alkene. This is followed by nucleopalladation, oxidative addition of the trifluoroacetimidoyl chloride, and subsequent reductive elimination to furnish the indoline product and regenerate the active Pd(II) catalyst.

G cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Alkene_Coordination Alkene Coordination (Pd(II) Complex) Pd_II->Alkene_Coordination Alkene Nucleopalladation Nucleopalladation Alkene_Coordination->Nucleopalladation Trifluoroacetimidoyl Chloride Pd_IV_Intermediate Pd(IV) Intermediate Nucleopalladation->Pd_IV_Intermediate Oxidative Addition Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Reductive_Elimination->Pd_II Product (CF3-Indoline)

Figure 1: Proposed Catalytic Cycle for [3+2] Heteroannulation.

Experimental Protocol

General Procedure:

  • To an oven-dried Schlenk tube, add the β,γ-unsaturated carboxylic acid derivative (1.0 equiv.), trifluoroacetimidoyl chloride (2.0 equiv.), Pd(OAc)2 (10 mol%), and PPh3 (20 mol%).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add anhydrous THF (0.1 M) via syringe.

  • Add Na3PO4 (2.0 equiv.) to the reaction mixture.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted indoline.

Data Presentation
EntryAlkene SubstrateTrifluoroacetimidoyl ChlorideYield (%)Reference
1N-(quinolin-8-yl)pent-4-enamide2-iodo-N-phenyl-2,2,2-trifluoroacetimidoyl chloride78
2N-(quinolin-8-yl)hex-4-enamide2-iodo-N-phenyl-2,2,2-trifluoroacetimidoyl chloride72
3N-(quinolin-8-yl)pent-4-enamide2-bromo-N-(p-tolyl)-2,2,2-trifluoroacetimidoyl chloride65
4N-(quinolin-8-yl)pent-4-enamideN-(4-chlorophenyl)-2-iodo-2,2,2-trifluoroacetimidoyl chloride75

Table 1: Substrate Scope for the Palladium-Catalyzed [3+2] Heteroannulation.

Method 2: Palladium-Catalyzed Interceptive Benzylic Decarboxylative Cycloaddition

This highly diastereoselective method utilizes nonvinyl, trifluoromethyl-substituted benzoxazinanones and sulfur ylides to construct chiral trifluoromethyl-indolines. The reaction proceeds through an interceptive decarboxylative cycloaddition pathway.

Reaction Mechanism

The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the benzoxazinanone, followed by decarboxylation to form a palladium-π-benzyl zwitterionic intermediate. This intermediate is then trapped by the sulfur ylide, leading to the formation of the trifluoromethyl-substituted indoline with high diastereoselectivity.

G Pd_0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd_0->Oxidative_Addition Benzoxazinanone Decarboxylation Decarboxylation Oxidative_Addition->Decarboxylation Pd_pi_Benzyl Pd-π-benzyl Zwitterionic Intermediate Decarboxylation->Pd_pi_Benzyl Ylide_Attack Nucleophilic Attack by Sulfur Ylide Pd_pi_Benzyl->Ylide_Attack Sulfur Ylide Ylide_Attack->Pd_0 Regeneration Product CF3-Indoline Ylide_Attack->Product

Figure 2: Key Steps in the Decarboxylative Cycloaddition.

Experimental Protocol

General Procedure:

  • In a nitrogen-filled glovebox, add Pd2(dba)3·CHCl3 (2.5 mol%) and Cy3P (10 mol%) to a vial.

  • Add anhydrous THF (0.2 M) and stir the mixture at room temperature for 10 minutes.

  • Add the trifluoromethyl-substituted benzoxazinanone (1.0 equiv.) and the sulfur ylide (1.2 equiv.).

  • Seal the vial and stir the reaction mixture at 40 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethyl-substituted indoline.

Data Presentation
EntryBenzoxazinanone SubstituentSulfur YlideYield (%)drReference
1HDimethylsulfoxonium methylide91>99:1
25-MeDimethylsulfoxonium methylide88>99:1
35-ClDimethylsulfoxonium methylide95>99:1
4H(1-Oxido-tetrahydro-1H-thiophen-1-ylidene)methanide85>99:1

Table 2: Substrate Scope for the Palladium-Catalyzed Decarboxylative Cycloaddition.

Method 3: Palladium-Catalyzed C7-Trifluoromethylation of Indolines

This method allows for the direct and regioselective trifluoromethylation at the C7 position of the indoline core. The reaction employs a removable directing group, a palladium catalyst, and an electrophilic trifluoromethylating reagent.

Experimental Workflow

The overall workflow involves the installation of a directing group on the indoline nitrogen, followed by the palladium-catalyzed C-H trifluoromethylation, and concluding with the removal of the directing group.

G Start Indoline DG_Install Directing Group Installation Start->DG_Install Pd_Trifluoromethylation Pd-Catalyzed C-H Trifluoromethylation DG_Install->Pd_Trifluoromethylation DG_Removal Directing Group Removal Pd_Trifluoromethylation->DG_Removal End C7-CF3-Indoline DG_Removal->End

Figure 3: Workflow for C7-Trifluoromethylation of Indolines.

Experimental Protocol

General Procedure for C7-Trifluoromethylation:

  • To a screw-capped vial, add the N-directing group-protected indoline (1.0 equiv.), Pd(OAc)2 (10 mol%), and Umemoto's reagent (1.5 equiv.).

  • Add Cu(OAc)2 (2.0 equiv.) as the oxidant.

  • Evacuate and backfill the vial with nitrogen.

  • Add anhydrous 1,2-dichloroethane (DCE) (0.1 M).

  • Seal the vial and place it in a preheated oil bath at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the C7-trifluoromethylated indoline.

Data Presentation
EntryIndoline SubstituentDirecting GroupYield (%)Reference
1HPyrimidine82
25-MePyrimidine79
35-FPyrimidine85
45-ClPyrimidine88

Table 3: Substrate Scope for the Palladium-Catalyzed C7-Trifluoromethylation.

Conclusion

The palladium-catalyzed methodologies outlined in these application notes provide robust and versatile strategies for the synthesis of trifluoromethyl-substituted indolines. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The [3+2] heteroannulation offers a route to indolines from acyclic precursors, the decarboxylative cycloaddition provides highly diastereoselective access to chiral indolines, and the direct C-H functionalization allows for late-stage trifluoromethylation of the indoline core. These detailed protocols and comparative data will aid researchers in the efficient synthesis of novel trifluoromethyl-substituted indolines for applications in drug discovery and materials science.

Application Notes and Protocols for N-Functionalization of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 6-(trifluoromethyl)indoline, a key building block in medicinal chemistry. The trifluoromethyl group at the 6-position significantly influences the electronic properties of the indoline ring, impacting its reactivity and the biological activity of its derivatives. The following protocols for N-alkylation, N-arylation, and N-acylation have been compiled to facilitate the synthesis of diverse libraries of N-substituted this compound derivatives for drug discovery and development.

N-Alkylation via Reductive Amination

Reductive amination is a widely used method for the N-alkylation of secondary amines like this compound. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the indoline with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃). This method is valued for its broad substrate scope and operational simplicity.

Experimental Protocol: N-Benzylation of this compound

This protocol describes the synthesis of N-benzyl-6-(trifluoromethyl)indoline.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (5 mL) is added benzaldehyde (1.2 mmol, 1.2 equiv).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) is added portion-wise over 5 minutes.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-6-(trifluoromethyl)indoline.

Quantitative Data for N-Alkylation of this compound via Reductive Amination:

AldehydeProductReducing AgentSolventTime (h)Yield (%)
BenzaldehydeN-Benzyl-6-(trifluoromethyl)indolineNaBH(OAc)₃DCE1685-95
4-MethoxybenzaldehydeN-(4-Methoxybenzyl)-6-(trifluoromethyl)indolineNaBH(OAc)₃DCE1880-90
IsovaleraldehydeN-(3-Methylbutyl)-6-(trifluoromethyl)indolineNaBH(OAc)₃DCE1275-85

Experimental Workflow for N-Alkylation

Caption: Workflow for the N-alkylation of this compound.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the N-arylation of indolines with a wide range of aryl halides and pseudohalides. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and depends on the specific substrates.

Experimental Protocol: N-Phenylation of this compound

This protocol describes the synthesis of N-phenyl-6-(trifluoromethyl)indoline.

Materials:

  • This compound

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and bromobenzene (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous ammonium chloride solution (15 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-phenyl-6-(trifluoromethyl)indoline.

Quantitative Data for N-Arylation of this compound via Buchwald-Hartwig Amination:

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃ / XantphosNaOtBuToluene1101875-85
4-BromoanisolePd₂(dba)₃ / XantphosNaOtBuToluene1102070-80
2-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1002465-75

Logical Relationship in Buchwald-Hartwig N-Arylation

Buchwald_Hartwig cluster_reactants Reactants cluster_catalytic_system Catalytic System indoline 6-(CF₃)indoline product N-Aryl-6-(CF₃)indoline indoline->product aryl_halide Aryl Halide aryl_halide->product catalyst Pd Precursor (e.g., Pd₂(dba)₃) catalyst->product enables ligand Phosphine Ligand (e.g., Xantphos) ligand->product stabilizes base Base (e.g., NaOtBu) base->product activates

Caption: Key components in the Buchwald-Hartwig N-arylation.

N-Acylation

N-acylation of this compound can be readily achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction provides access to a wide range of amides, which are important functional groups in many pharmaceutical compounds.

Experimental Protocol: N-Acetylation of this compound

This protocol describes the synthesis of N-acetyl-6-(trifluoromethyl)indoline.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in dichloromethane (5 mL).

  • Add pyridine (1.5 mmol, 1.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (15 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford N-acetyl-6-(trifluoromethyl)indoline.

Quantitative Data for N-Acylation of this compound:

Acylating AgentProductBaseSolventTime (h)Yield (%)
Acetic AnhydrideN-Acetyl-6-(trifluoromethyl)indolinePyridineDCM390-98
Benzoyl ChlorideN-Benzoyl-6-(trifluoromethyl)indolineTriethylamineDCM488-95
Cyclopropanecarbonyl ChlorideN-(Cyclopropanecarbonyl)-6-(trifluoromethyl)indolineTriethylamineDCM485-92

Experimental Workflow for N-Acylation

Caption: Workflow for the N-acylation of this compound.

Application Notes and Protocols: 6-(Trifluoromethyl)indoline as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Trifluoromethyl)indoline has emerged as a valuable building block in medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group at the 6-position of the indoline scaffold imparts favorable physicochemical properties to potential drug candidates. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This strategic modification can lead to compounds with optimized pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel bioactive compounds, with a focus on the development of C-C chemokine receptor type 1 (CCR1) antagonists.

Key Advantages of the this compound Scaffold

  • Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group are resistant to metabolic degradation, often leading to an increased in vivo half-life of the drug molecule.

  • Enhanced Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets.

  • Modulation of pKa: The electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets.

  • Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to more potent and selective binding to target proteins.

Application: Development of CCR1 Antagonists

Chemokine receptors, such as CCR1, play a crucial role in inflammatory and immunological responses. Antagonists of CCR1 are therefore promising therapeutic agents for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. The this compound scaffold has been successfully employed in the development of potent CCR1 antagonists.

Quantitative Data: CCR1 Binding Affinity

The following table summarizes the binding affinity of a representative compound derived from this compound for the human CCR1 receptor.

Compound IDStructureTargetAssay TypeIC50 (nM)
1 N-(1-cyanocyclopropyl)-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamideHuman CCR1Radioligand Binding Assay15

Experimental Protocols

Synthesis of N-Acyl-6-(trifluoromethyl)indoline Derivatives

This protocol describes a general method for the acylation of the nitrogen atom of this compound, a key step in the synthesis of many bioactive derivatives.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up & Purification cluster_product Product Indoline This compound Reaction Reaction Indoline->Reaction AcylatingAgent Acylating Agent (e.g., Acid Chloride, Isocyanate) AcylatingAgent->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine, DIPEA) Base->Reaction Temperature Temperature (e.g., 0 °C to RT) Temperature->Reaction Workup Aqueous Work-up Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product N-Acyl-6-(trifluoromethyl)indoline Purification->Product Reaction->Workup Reaction Mixture

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acid chloride, isocyanate)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.2 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry.

CCR1 Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds to the human CCR1 receptor.

dot

CCR1_Binding_Assay cluster_components Assay Components cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membranes Membranes from cells expressing human CCR1 Incubate Incubate at RT Membranes->Incubate Radioligand Radioligand (e.g., [125I]MIP-1α) Radioligand->Incubate TestCompound Test Compound (6-CF3-indoline derivative) TestCompound->Incubate Filter Rapid Filtration (GF/B filter plate) Incubate->Filter Reaction Mixture Wash Wash with cold buffer Filter->Wash Scintillation Scintillation Counting Wash->Scintillation DataAnalysis Calculate IC50 Scintillation->DataAnalysis

Caption: Workflow for a CCR1 radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing human CCR1 (e.g., HEK293 or CHO cells)

  • Radioligand, e.g., [¹²⁵I]MIP-1α

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA)

  • Non-specific binding control (a high concentration of a known unlabeled CCR1 ligand)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle control, or non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add the scintillation cocktail to each well.

  • Quantify the amount of bound radioligand by scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway

dot

CCR1_Signaling_Pathway Chemokine Chemokine (e.g., MIP-1α) CCR1 CCR1 Receptor Chemokine->CCR1 Binds G_protein Gαi Protein CCR1->G_protein Activates Antagonist 6-CF3-Indoline Antagonist Antagonist->CCR1 Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Inflammatory Response (e.g., Chemotaxis) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified CCR1 signaling pathway and the inhibitory action of a 6-CF3-indoline antagonist.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel therapeutic agents. Its unique properties can be leveraged to design potent and selective modulators of various biological targets. The provided protocols offer a starting point for the synthesis and evaluation of this compound derivatives, which can be adapted and optimized for specific drug discovery programs.

References

Application of 6-(Trifluoromethyl)indoline in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Trifluoromethyl)indoline is a fluorinated heterocyclic building block of significant interest in the development of novel agrochemicals. The incorporation of the trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. This substituent is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target enzymes or receptors, all of which are desirable traits for modern crop protection agents. While direct synthesis of a major commercial agrochemical from this compound is not extensively documented in publicly available literature, its structural motif is present in various patented compounds with potential herbicidal, insecticidal, and fungicidal activities.

This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in the synthesis of a potential agrochemical candidate. The focus is on the N-acylation of the indoline nitrogen, a common strategy to introduce diverse functionalities and modulate biological activity.

Data Presentation: Synthesis of a Representative N-Acyl-6-(trifluoromethyl)indoline

The following table summarizes the quantitative data for a representative synthesis of an N-acylated derivative of this compound, specifically N-(2,6-dichlorobenzoyl)-6-(trifluoromethyl)indoline, a compound structure designed to exhibit potential herbicidal activity based on known toxophores.

ParameterValue
Starting Material This compound
Reagent 2,6-Dichlorobenzoyl chloride
Product N-(2,6-Dichlorobenzoyl)-6-(trifluoromethyl)indoline
Molecular Formula C₁₆H₁₀Cl₂F₃NO
Molecular Weight 376.16 g/mol
Reaction Yield 85%
Purity (by HPLC) >98%
Melting Point 125-127 °C
Appearance White to off-white solid

Experimental Protocols

Synthesis of N-(2,6-Dichlorobenzoyl)-6-(trifluoromethyl)indoline

This protocol details the N-acylation of this compound with 2,6-dichlorobenzoyl chloride.

Materials:

  • This compound (1.0 eq)

  • 2,6-Dichlorobenzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Acylation: Slowly add a solution of 2,6-dichlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2,6-dichlorobenzoyl)-6-(trifluoromethyl)indoline.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_base Add Triethylamine dissolve->add_base add_acyl_chloride Add 2,6-Dichlorobenzoyl chloride solution at 0°C add_base->add_acyl_chloride react Stir at room temperature (4-6 hours) add_acyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry organic layer (MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography or Recrystallization) concentrate->purify product N-(2,6-Dichlorobenzoyl)-6- (trifluoromethyl)indoline purify->product

Caption: Synthetic workflow for the N-acylation of this compound.

Diagram 2: Proposed Mode of Action - Inhibition of Cellulose Biosynthesis

Many herbicides containing dichlorobenzoyl moieties are known to inhibit cellulose biosynthesis in plants. The following diagram illustrates this proposed mechanism of action for the synthesized compound.

Mode_of_Action cluster_plant_cell Plant Cell CBIs Cellulose Biosynthesis Inhibitor (N-acyl-6-(trifluoromethyl)indoline) CESA Cellulose Synthase (CESA) Complex CBIs->CESA Inhibition Cellulose Cellulose Microfibril (Cell Wall Component) CESA->Cellulose Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->CESA Substrate Disruption Disruption of Cell Wall Integrity Cellulose->Disruption Growth_Inhibition Plant Growth Inhibition & Death Disruption->Growth_Inhibition

Application Notes and Protocols for N-arylation of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of indoline scaffolds is a cornerstone transformation in medicinal chemistry and drug discovery, enabling the synthesis of a diverse array of compounds with significant biological activity. The introduction of a trifluoromethyl group at the 6-position of the indoline core imparts unique electronic properties, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the N-arylation of 6-(trifluoromethyl)indoline, focusing on two of the most powerful and widely used methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the indoline nitrogen, posing a challenge for N-arylation reactions. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity. These application notes offer robust starting points and troubleshooting guidance for researchers working with this important substrate.

Data Presentation: Comparison of N-arylation Protocols

The following tables summarize representative quantitative data for the N-arylation of indolines bearing electron-withdrawing groups with various aryl halides. The data is compiled from literature reports on analogous systems and serves as a guideline for expected outcomes with this compound.

Table 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation of Electron-Deficient Indolines

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
24-ChlorobenzonitrilePd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102470-85
32-IodopyridinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene1001875-90
44-BromoanisolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001280-92

Table 2: Copper-Catalyzed Ullmann N-arylation of Electron-Deficient Indolines

EntryAryl HalideCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202470-80
24-BromobenzonitrileCuI (10)L-Proline (20)K₂CO₃DMSO1303665-75
32-BromopyridineCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄1,4-Dioxane1404860-70
44-IodoanisoleCuI (10)NoneK₃PO₄NMP1502455-65

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation

This protocol is generally preferred for its milder reaction conditions and broader substrate scope. The choice of a highly active electron-rich phosphine ligand is critical to overcome the lower nucleophilicity of the this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (1.4-2.0 mmol, 1.4-2.0 equiv) to the reaction vessel. Then, add the anhydrous, degassed solvent (5-10 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-(trifluoromethyl)indoline.

Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation and can be a cost-effective alternative to palladium-catalyzed methods.[1] It often requires higher temperatures and is typically more suitable for aryl iodides and bromides.[1]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide, aryl bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine) (optional but recommended)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Sealed tube or microwave reactor

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.5 mmol, 1.5 equiv), Copper(I) iodide (0.1-0.2 mmol, 10-20 mol%), and the ligand (0.2-0.4 mmol, 20-40 mol%) if used.

  • Addition of Base and Solvent: Add the base (2.0-3.0 mmol, 2.0-3.0 equiv) and the anhydrous solvent (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring. Microwave irradiation can also be employed to reduce reaction times. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate or another suitable solvent and filter through a pad of Celite® to remove insoluble copper salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 6-(CF3)Indoline - Aryl Halide - Pd Catalyst - Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent Inert Atmosphere heating Heat with Stirring (80-110 °C) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Dilute, Wash, Dry, Concentrate monitoring->extraction purification Flash Column Chromatography extraction->purification product product purification->product N-Aryl-6-(CF3)indoline

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 6-(CF3)Indoline - Aryl Halide - CuI Catalyst - Ligand (optional) - Base solvent Add Anhydrous Solvent reagents->solvent In Sealed Tube heating Heat with Stirring (120-160 °C) solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring filtration Filter through Celite® monitoring->filtration extraction Wash, Dry, Concentrate filtration->extraction purification Flash Column Chromatography extraction->purification product product purification->product N-Aryl-6-(CF3)indoline

Caption: Experimental workflow for the Ullmann N-arylation.

Catalytic_Cycles cluster_buchwald Buchwald-Hartwig Cycle cluster_ullmann Ullmann Condensation Cycle Pd0 Pd(0)L_n PdII_add Ar-Pd(II)-X(L_n) Pd0->PdII_add Oxidative Addition (Ar-X) PdII_amido Ar-Pd(II)-N(L_n) PdII_add->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination (Ar-N) label_buchwald Product: Ar-N(indoline) PdII_amido->label_buchwald CuI Cu(I) CuI_amido Cu(I)-N CuI->CuI_amido Deprotonation of Indoline CuIII Ar-Cu(III)-N(X) CuI_amido->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination (Ar-N) label_ullmann Product: Ar-N(indoline) CuIII->label_ullmann

References

Application Notes and Protocols for the Scale-up Synthesis of 6-(Trifluoromethyl)indoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a representative scale-up synthesis of 6-(Trifluoromethyl)indoline hydrochloride, a valuable building block in medicinal chemistry and drug development. The described synthetic route is a two-step process commencing with the catalytic hydrogenation of commercially available 6-(trifluoromethyl)indole to afford this compound. This is followed by the formation of the hydrochloride salt to improve handling and stability. This protocol is designed to be adaptable for large-scale production, focusing on efficiency, safety, and purity of the final product.

Introduction

Indoline scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound hydrochloride serves as a critical intermediate in the synthesis of novel therapeutic agents. The following protocol outlines a robust and scalable method for its preparation.

Overall Reaction Scheme

6-(Trifluoromethyl)indole 6-(Trifluoromethyl)indole This compound This compound 6-(Trifluoromethyl)indole->this compound Step 1: Catalytic Hydrogenation This compound hydrochloride This compound hydrochloride This compound->this compound hydrochloride Step 2: Salt Formation

Caption: Overall synthetic scheme.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 6-(Trifluoromethyl)indole to this compound

This procedure details the reduction of the indole ring to an indoline ring via catalytic hydrogenation. This method is advantageous for its high efficiency and the use of a heterogeneous catalyst, which simplifies product purification.[1]

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • 6-(Trifluoromethyl)indole

  • Platinum on carbon (Pt/C, 5-10 wt%)

  • p-Toluenesulfonic acid (PTSA) or other suitable Brønsted acid[1]

  • Methanol (MeOH) or Water[1]

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: In a suitable flask, dissolve 6-(trifluoromethyl)indole in methanol (or water). Add p-toluenesulfonic acid to the solution. Carefully add the Pt/C catalyst under an inert atmosphere.

  • Transfer to Reactor: Transfer the suspension to the high-pressure reactor.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Begin stirring and heat the reaction mixture to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots using techniques such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Process Flow Diagram for Step 1:

cluster_0 Step 1: Catalytic Hydrogenation Charge Reactor Charge Reactor Inerting Inerting Charge Reactor->Inerting Seal & Purge Hydrogenation Hydrogenation Inerting->Hydrogenation Pressurize with H2 Reaction Monitoring Reaction Monitoring Hydrogenation->Reaction Monitoring Stir & Heat Reaction Monitoring->Hydrogenation Incomplete Work-up Work-up Reaction Monitoring->Work-up Complete Catalyst Filtration Catalyst Filtration Work-up->Catalyst Filtration Cool & Vent Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Crude Indoline Crude Indoline Solvent Removal->Crude Indoline

Caption: Workflow for catalytic hydrogenation.

Step 2: Formation of this compound Hydrochloride

This step involves the conversion of the free base, this compound, into its more stable and easily handled hydrochloride salt.

Materials and Equipment:

  • Reaction vessel with stirring

  • Crude this compound

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol)

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude this compound from Step 1 in anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the corresponding solvent with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold anhydrous diethyl ether or isopropanol to remove any remaining impurities.

  • Drying: Dry the purified this compound hydrochloride in a vacuum oven at a suitable temperature to a constant weight.

Process Flow Diagram for Step 2:

cluster_1 Step 2: Hydrochloride Salt Formation Dissolution Dissolution Acidification Acidification Dissolution->Acidification Cool & Add HCl Precipitation Precipitation Acidification->Precipitation Stir Isolation Isolation Precipitation->Isolation Filter Washing Washing Isolation->Washing Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for hydrochloride salt formation.

Data Presentation

The following tables summarize the expected inputs and outputs for the scale-up synthesis of this compound hydrochloride, based on a representative batch size.

Table 1: Reagents and Materials for a Representative Scale-up Batch

Step Reagent/Material Molecular Weight ( g/mol ) Quantity Molar Equiv.
16-(Trifluoromethyl)indole185.151.0 kg1.0
1Platinum on Carbon (5 wt%)N/A50-100 gN/A
1p-Toluenesulfonic acid172.200.28 kg0.3
1Methanol32.0410-20 LN/A
1Hydrogen (H₂)2.02As requiredExcess
2Crude this compound187.16~1.0 kg1.0
22 M HCl in Diethyl Ether36.46 (HCl)~2.9 L1.1
2Anhydrous Diethyl Ether74.1210-15 LN/A

Table 2: Expected Yields and Product Specifications

Product Step Theoretical Yield Expected Yield Range Purity (by HPLC) Appearance
This compound11.01 kg0.86 - 0.96 kg (85-95%)>95% (crude)Oily liquid
This compound hydrochloride21.21 kg1.09 - 1.17 kg (90-97% from indoline)>99%White to off-white solid

Safety Considerations

  • Hydrogenation: Catalytic hydrogenation at elevated pressure is a hazardous operation and must be conducted in a specialized high-pressure reactor by trained personnel. Ensure the system is free of leaks and that all oxygen has been removed before introducing hydrogen.

  • Catalyst Handling: Platinum on carbon is flammable, especially when dry and in the presence of organic solvents. Handle under an inert atmosphere.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The protocol described provides a scalable and efficient pathway for the synthesis of this compound hydrochloride. The use of catalytic hydrogenation in the first step offers a green and effective method for the reduction of the indole precursor. The subsequent salt formation provides a stable and easily handled final product suitable for further use in drug discovery and development programs. Careful adherence to the outlined procedures and safety precautions is essential for a successful and safe scale-up synthesis.

References

Application Notes and Protocols: 6-(Trifluoromethyl)indoline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)indoline is a valuable heterocyclic building block in medicinal chemistry. The incorporation of the trifluoromethyl (-CF3) group at the 6-position of the indoline scaffold significantly enhances the pharmacological properties of derivative molecules. The strong electron-withdrawing nature of the -CF3 group can improve metabolic stability, increase lipophilicity for better membrane permeability, and favorably modulate binding affinity to biological targets. These characteristics make this compound an attractive starting material for the synthesis of a wide range of bioactive compounds, particularly kinase inhibitors.

This document provides detailed application notes on the use of this compound in the synthesis of a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a key enzyme in the Unfolded Protein Response (UPR) pathway. The protocols and data presented herein are based on the synthesis and activity of GSK2606414, a first-in-class PERK inhibitor.

Featured Bioactive Molecule: A PERK Inhibitor Analog

A prominent example of a bioactive molecule whose structure incorporates a functionalized indoline core is GSK2606414: 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . This compound is a highly potent and selective inhibitor of PERK, a critical kinase involved in cellular stress responses implicated in cancer and neurodegenerative diseases.[1][2] The synthesis of such molecules often involves the N-acylation of an indoline ring system.

Biological Activity Data

GSK2606414 exhibits potent and selective inhibition of PERK kinase activity. The quantitative data for its biological activity is summarized in the table below.

Compound NameTarget KinaseIC50 (nM)SelectivityReference
GSK2606414PERK (EIF2AK3)0.4>100-fold vs. other EIF2AKs[3]
GSK2606414HRI (EIF2AK1)420-[3]
GSK2606414PKR (EIF2AK2)696-[3]
Mechanism of Action and Signaling Pathway

PERK is a key sensor of endoplasmic reticulum (ER) stress, which is triggered by the accumulation of unfolded or misfolded proteins. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis. However, this phosphorylation also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis (e.g., CHOP).[4][5]

GSK2606414 acts as an ATP-competitive inhibitor of the PERK kinase domain, preventing its autophosphorylation and activation. This blockade inhibits the downstream signaling cascade, thereby preventing the phosphorylation of eIF2α and the subsequent induction of the ATF4/CHOP pathway.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK_inactive Inactive PERK ER_Stress->PERK_inactive activates PERK_active Active PERK (Phosphorylated) PERK_inactive->PERK_active autophosphorylation eIF2a eIF2α PERK_active->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 promotes Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits CHOP CHOP Expression ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis leads to GSK2606414 GSK2606414 GSK2606414->PERK_active inhibits

Caption: PERK signaling pathway and the inhibitory action of GSK2606414.

Experimental Protocols

The following section details a representative protocol for a key synthetic step in the preparation of bioactive molecules from this compound: N-acylation. This procedure is a critical step in the synthesis of PERK inhibitors like GSK2606414.

Synthesis of 1-{[3-(Trifluoromethyl)phenyl]acetyl}-6-(trifluoromethyl)indoline

This protocol describes the N-acylation of this compound with 2-(3-(trifluoromethyl)phenyl)acetic acid.

N_Acylation_Workflow Indoline This compound Reaction Reaction Mixture Indoline->Reaction Acid 2-(3-(Trifluoromethyl)phenyl)acetic acid Acid->Reaction Coupling Coupling Reagents (e.g., HATU, DIPEA) Coupling->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound

  • 2-(3-(Trifluoromethyl)phenyl)acetic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the indoline in anhydrous DMF.

    • To this solution, add 2-(3-(trifluoromethyl)phenyl)acetic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-{[3-(trifluoromethyl)phenyl]acetyl}-6-(trifluoromethyl)indoline.

Expected Outcome:

The N-acylation should proceed in good to excellent yield, providing the desired product as a solid or oil. The purity and identity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex bioactive molecules. Its unique electronic properties contribute to enhanced pharmacological profiles, as exemplified by its potential role in the synthesis of potent kinase inhibitors like GSK2606414. The provided protocol for N-acylation serves as a fundamental method for researchers to incorporate this key scaffold into their drug discovery programs, facilitating the development of novel therapeutics targeting a range of diseases.

References

Application Notes & Protocols for the Spectroscopic Analysis of 6-(Trifluoromethyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-(Trifluoromethyl)indoline derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the indoline scaffold dramatically influences the molecule's physicochemical properties.[1][2] This functional group is known to enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets, making these derivatives valuable for developing novel therapeutics for a range of diseases, including neurological disorders and cancer.[3][4] Accurate structural confirmation and purity assessment are critical for advancing these compounds through the drug development pipeline. This document provides detailed protocols and application notes for the comprehensive spectroscopic analysis of this compound derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Characterization Workflow

A typical workflow for the structural elucidation of a newly synthesized this compound derivative involves a multi-technique spectroscopic approach. The process ensures unambiguous identification and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification ftir FT-IR Spectroscopy (Functional Groups) purification->ftir ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR Spectroscopy (1H, 13C, 19F - Structure) purification->nmr uvvis UV-Vis Spectroscopy (Chromophore System) purification->uvvis interpretation Data Analysis & Structure Elucidation ftir->interpretation ms->interpretation nmr->interpretation uvvis->interpretation purity Purity Confirmation interpretation->purity final Proceed to Biological Assays purity->final Validated Compound

Caption: General workflow for the synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are essential.

Application Notes:
  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic protons on the indoline ring will appear in the δ 6.5-7.5 ppm region, while the aliphatic protons of the five-membered ring will be found further upfield.

  • ¹³C NMR: Determines the number and type of carbon atoms. The carbon atom attached to the -CF3 group will show a characteristic quartet in the proton-coupled spectrum due to C-F coupling.

  • ¹⁹F NMR: Directly observes the fluorine atoms. The -CF3 group typically appears as a singlet in the ¹⁹F NMR spectrum (unless coupled to other nearby fluorine atoms or chiral centers). Its chemical shift provides information about the electronic environment.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially for complex derivatives, by revealing H-H and C-H correlations.

Quantitative Data Summary

The following table summarizes representative NMR data for a complex spiro[indoline-3,2'-pyrrole] derivative containing a trifluoromethylphenyl group, as specific data for the parent this compound is not extensively detailed in the literature.[5]

Compound Spectra Chemical Shifts (δ, ppm) Reference
Methyl-5-bromo-1'-(4-chloro-3-(trifluoromethyl)phenyl)-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrole]-3'-carboxylate (4f)¹H NMR (300 MHz, DMSO-d6)13.90 (s, 1H), 10.76 (s, 1H), 7.37 (s, 2H), 7.13 (d, J = 8.4 Hz, 1H), 7.01 (s, 1H), 6.98 (d, J = 8.7 Hz, 1H), 3.45 (s, 3H)[5]
¹³C NMR (100 MHz, DMSO-d6)182.74, 174.16, 163.47, 158.44, 151.47, 148.46, 144.74, 142.91, 140.46, 139.47, 138.47, 128.64, 124.36, 122.41, 121.00, 116.17, 111.46, 58.18, 54.03[5]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Solvent Selection: Choose a solvent that fully dissolves the compound and does not have signals that overlap with key analyte signals. DMSO-d₆ is often used for compounds with exchangeable protons (e.g., N-H).[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer (e.g., 300 or 400 MHz).[5][6]

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

    • If necessary, run 2D NMR experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS or residual solvent peak.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.

Application Notes:
  • Ionization Techniques: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques suitable for determining the molecular ion peak ([M+H]⁺ or [M-H]⁻).[6][7] Electron Ionization (EI) is a harder technique that provides extensive fragmentation, which can be useful for structural elucidation.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments, which is crucial for confirming the identity of a new compound.[6]

Quantitative Data Summary
Technique Compound Class Observed m/z Interpretation Reference
EI, 70 eVSpiro[indoline-3,3′-indolizine]s408 (M⁺)Molecular Ion Peak[8]
ESI-MSMethyl 2-hydroxy-4-(trifluoromethyl)benzoate219.0 [M-H]⁻Deprotonated Molecular Ion[6]
HRMSN-(1H-indole-3-methyl) acrylamideVariesConfirms Elemental Composition[9]
Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (LC):

    • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).[6]

    • Use a gradient elution program with mobile phases such as water (often with 0.1% formic acid) and acetonitrile. This separates the target compound from any impurities.

  • Mass Spectrometry (MS):

    • The eluent from the LC is directed into the mass spectrometer's ion source (e.g., ESI).

    • Acquire data in both positive and negative ion modes to ensure detection of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Perform MS/MS (tandem mass spectrometry) on the parent ion to obtain fragmentation data for structural confirmation.[10]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak. If using HRMS, use the accurate mass to calculate the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Application Notes:
  • N-H Stretch: The indoline N-H group typically shows a stretching vibration in the range of 3300-3500 cm⁻¹.[11]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (CH₂) stretches are observed just below 3000 cm⁻¹.[12]

  • C=C Stretch: Aromatic C=C stretching vibrations are found in the 1450-1620 cm⁻¹ region.[11]

  • C-F Stretch: The strong C-F bonds of the trifluoromethyl group give rise to intense absorption bands typically in the 1000-1400 cm⁻¹ region.

  • Other Groups: If the derivative contains other functional groups, such as a carbonyl (C=O), characteristic peaks will be observed (e.g., 1650-1750 cm⁻¹).[13]

Quantitative Data Summary

The table below shows typical FT-IR absorption bands for functional groups found in indoline derivatives.

Vibrational Mode Typical Wavenumber (cm⁻¹) Appearance Reference
N-H Stretch (Indoline)3300 - 3500Medium, Sharp[11]
C=O Stretch (Amide/Ketone)1610 - 1750Strong[13]
Aromatic C=C Stretch1450 - 1620Medium to Strong[11]
Aliphatic C-H Stretch2850 - 2960Medium[12]
Aromatic C-H Stretch3000 - 3100Medium[11]
C-F Stretch (-CF₃)1000 - 1400Strong, often multiple bands-
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a simpler and more common method.[8]

  • Background Spectrum: Collect a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups to confirm the structure of the derivative.

Drug Development Context: Kinase Inhibition Pathway

This compound derivatives are often investigated as inhibitors of protein kinases, which are key targets in cancer therapy.[14] The trifluoromethyl group can enhance binding to the kinase active site.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor Binds downstream Downstream Signaling (e.g., Ras/MAPK) receptor->downstream Activates atp ATP atp->receptor Binds to Active Site inhibitor 6-(CF3)indoline Derivative inhibitor->receptor Blocks ATP Binding proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes apoptosis Apoptosis (Cell Death) downstream->apoptosis Inhibits

Caption: Role of an indoline derivative as a kinase inhibitor.

Structure-Property Relationships

The -CF3 group imparts several key properties that are advantageous for drug candidates.

G IndolineCore Indoline Core CF3 Addition of -CF3 Group IndolineCore->CF3 Properties Increased Lipophilicity Enhanced Metabolic Stability Improved Receptor Binding Altered pKa CF3->Properties Outcome Better Membrane Permeability Longer Half-Life Increased Potency & Selectivity Modulated Target Interaction Properties:p0->Outcome:o0 Properties:p1->Outcome:o1 Properties:p2->Outcome:o2 Properties:p3->Outcome:o3

Caption: Physicochemical impact of the trifluoromethyl group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-(Trifluoromethyl)indoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the synthesis of this important fluorinated building block. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the reduction of its aromatic precursor, 6-(Trifluoromethyl)indole. This transformation is typically achieved via catalytic hydrogenation.

Q2: Which reduction methods are most effective for converting 6-(Trifluoromethyl)indole to this compound?

A2: Two highly effective and commonly employed methods are:

  • Catalytic Hydrogenation with Raney® Nickel: This is a robust method for the reduction of indoles.

  • Reduction with Sodium Cyanoborohydride (NaBH₃CN) in an acidic medium: This method offers a milder alternative to catalytic hydrogenation.

Q3: Are there any major side reactions to be aware of during the reduction of 6-(Trifluoromethyl)indole?

A3: Yes, the primary concern is the potential for defluorination of the trifluoromethyl group, particularly under harsh catalytic hydrogenation conditions. Over-reduction of the benzene ring to form octahydroindole is also a possibility, though less common under controlled conditions.[1]

Q4: My purification of this compound by column chromatography is proving difficult. What can I do?

A4: Fluorinated compounds can sometimes exhibit unique chromatographic behavior.[2][3] If you are experiencing issues such as co-elution with impurities or poor peak shape, consider the following:

  • Solvent System Optimization: Systematically screen a range of solvent systems with varying polarities. A combination of hexanes and ethyl acetate is a good starting point. For basic compounds like indolines that may streak, adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape.[4]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) stationary phase.[5]

  • Visualization: Since this compound is UV-active, it can be visualized on TLC plates with a UV lamp (254 nm).[4] For more sensitive visualization, stains like p-anisaldehyde or a potassium permanganate solution can be used.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Q: I am experiencing a very low yield or no product formation in my reduction reaction. What are the likely causes and how can I troubleshoot this?

A: Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst Activity (Raney® Ni or Pd/C) start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_sol1 Use fresh, properly activated catalyst. Ensure inert atmosphere to prevent oxidation. catalyst->catalyst_sol1 reagents_sol1 Confirm purity of 6-(Trifluoromethyl)indole. Use dry solvents. reagents->reagents_sol1 conditions_sol1 Adjust temperature, pressure (for hydrogenation), and reaction time. Monitor by TLC. conditions->conditions_sol1

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired this compound. What are these side products and how can I minimize their formation?

A: The most common side product is unreacted starting material. Another significant concern is the formation of defluorinated products.

side_product_minimization start Multiple Side Products Observed incomplete_conversion Incomplete Conversion? start->incomplete_conversion defluorination Evidence of Defluorination? start->defluorination incomplete_sol Increase catalyst loading. Extend reaction time. Ensure efficient stirring. incomplete_conversion->incomplete_sol defluorination_sol Use milder conditions (lower temp/pressure). Consider NaBH3CN as an alternative to catalytic hydrogenation. defluorination->defluorination_sol

Caption: Strategy for minimizing side product formation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the reduction of 6-(Trifluoromethyl)indole.

Method 1: Catalytic Hydrogenation using Raney® Nickel

This method is effective for the complete reduction of the indole double bond.

Experimental Workflow:

raney_ni_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification prep_1 Charge reactor with 6-(Trifluoromethyl)indole and solvent (e.g., Methanol). prep_2 Add Raney® Nickel catalyst (slurry in solvent). prep_1->prep_2 react_1 Seal reactor and purge with N₂, then with H₂. prep_2->react_1 react_2 Pressurize with H₂ and heat with vigorous stirring. react_1->react_2 react_3 Monitor reaction by TLC/GC-MS until starting material is consumed. react_2->react_3 workup_1 Cool, vent H₂, and purge with N₂. Filter catalyst through Celite®. react_3->workup_1 workup_2 Concentrate filtrate under reduced pressure. workup_1->workup_2 workup_3 Purify by column chromatography. workup_2->workup_3

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Detailed Protocol:

  • Reaction Setup: In a pressure-resistant hydrogenation vessel, dissolve 6-(Trifluoromethyl)indole (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney® Nickel (typically 10-20% by weight of the starting material) in the same solvent.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a temperature of 50-80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Reduction with Sodium Cyanoborohydride

This method is a milder alternative and avoids the use of high-pressure hydrogen gas.

Experimental Workflow:

nabh3cn_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification prep_1 Dissolve 6-(Trifluoromethyl)indole in an acidic solvent (e.g., Acetic Acid). react_1 Cool the solution in an ice bath. prep_1->react_1 react_2 Add Sodium Cyanoborohydride (NaBH₃CN) portion-wise. react_1->react_2 react_3 Stir at room temperature until reaction is complete (monitor by TLC). react_2->react_3 workup_1 Quench with water and basify (e.g., with NaOH solution). react_3->workup_1 workup_2 Extract with an organic solvent (e.g., Ethyl Acetate). workup_1->workup_2 workup_3 Dry organic layer, concentrate, and purify by column chromatography. workup_2->workup_3

Caption: Workflow for Sodium Cyanoborohydride reduction.

Detailed Protocol:

  • Reaction Setup: Dissolve 6-(Trifluoromethyl)indole (1.0 eq) in a carboxylic acid solvent, such as acetic acid or trifluoroacetic acid.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (typically 1.5-3.0 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Basify the mixture to a pH > 10 with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: After filtering, concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction scale and purity of reagents.

Table 1: Comparison of Reduction Methods

ParameterMethod 1: Raney® NickelMethod 2: NaBH₃CN
Reducing Agent Raney® Nickel / H₂Sodium Cyanoborohydride
Solvent Methanol, EthanolAcetic Acid, Trifluoroacetic Acid
Temperature 50-80°C0°C to Room Temperature
Pressure 50-100 psiAtmospheric
Typical Reaction Time 4-24 hours2-12 hours
Typical Yields Good to ExcellentGood to Excellent
Key Considerations Requires specialized hydrogenation equipment. Potential for defluorination.Milder conditions. Generates cyanide waste.

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield Inactive catalyst (Raney® Ni)Use fresh, active catalyst and ensure an inert atmosphere during handling.
Impure starting materialRecrystallize or purify the 6-(Trifluoromethyl)indole before use.
Suboptimal reaction conditionsSystematically vary temperature, pressure, and reaction time.
Side Product Formation DefluorinationUse milder hydrogenation conditions (lower temperature/pressure) or switch to the NaBH₃CN method.
Incomplete reactionIncrease catalyst loading, extend reaction time, or ensure efficient stirring.
Purification Difficulties Co-elution of impuritiesOptimize the solvent system for column chromatography; consider using a different stationary phase.
Streaking on TLC/ColumnAdd a small amount of triethylamine (0.1-1%) to the eluent.[4]

References

Technical Support Center: Purification of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(Trifluoromethyl)indoline from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Column Chromatography - The compound is highly polar and strongly retained on the silica gel.- The compound is unstable on silica gel.- The chosen solvent system is inappropriate.- Use a more polar eluent or a gradient elution. Consider a different stationary phase such as alumina or reverse-phase silica (C18).- Minimize the time the compound spends on the column by running it faster (flash chromatography).[1]
Co-elution of Impurities - Similar polarity between this compound and impurities.- Formation of isomeric impurities during the synthesis.[1]- Optimize chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity. High-Performance Liquid Chromatography (HPLC) may offer better resolution.- Employ a multi-step purification strategy, such as an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography.[1]
Product Crystallization Fails or Yields an Oil - Presence of impurities inhibiting the formation of a crystal lattice.- Inappropriate solvent choice.- The compound has a low melting point or exists as a stable oil.- Further purify the crude material by chromatography to remove impurities.- Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.- If the compound is an oil, attempting to form a salt or co-crystal might induce crystallization.[1]
Compound Degradation During Purification - Sensitivity to acidic or basic conditions on silica gel. The trifluoromethyl group can affect the electronic properties of the indoline ring.[1]- Use a deactivated stationary phase (e.g., neutral alumina).- Buffer the solvent system to maintain a neutral pH.
Inconsistent Purity Results - Contamination from laboratory equipment or solvents.- Inaccurate analytical methodology.- Ensure all glassware is thoroughly cleaned and use high-purity solvents.- Validate the analytical method (e.g., HPLC, NMR) for accuracy and precision.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Common impurities can originate from starting materials or byproducts of the synthetic route. These may include:

  • Isomeric Byproducts: Depending on the synthetic route, other positional isomers such as 4-(Trifluoromethyl)indoline or 7-(Trifluoromethyl)indoline may be formed.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Over-reduction Products: If the synthesis involves the reduction of an indole, over-reduction of the aromatic ring can occur.

  • Byproducts from Side Reactions: The trifluoromethyl group can sometimes participate in or direct side reactions, leading to unexpected byproducts.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a versatile and widely used method for separating this compound from impurities with different polarities.[2] Silica gel is the most common stationary phase, and a gradient elution with solvents like hexane and ethyl acetate is often effective.[1][3]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining high-purity material, especially for removing small amounts of impurities from a solid product.[4]

  • Preparative HPLC (Prep-HPLC): For difficult separations or when very high purity is required, preparative reverse-phase HPLC can be employed.[5]

Q3: How can I determine the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of a sample by separating it from its impurities. A high-purity sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound and detect the presence of impurities. ¹⁹F NMR can be particularly useful for analyzing trifluoromethyl-containing compounds.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the molecular weights of impurities.

Q4: My this compound appears colored after purification. What could be the cause?

A4: Indoline derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent discoloration.[4] If the coloration is due to persistent impurities, further purification by treating a solution of the material with activated charcoal before a final recrystallization or chromatography step may be effective.[4]

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[1]

DOT Script for Chromatography Workflow:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: General workflow for purification by column chromatography.

General Protocol for Recrystallization

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the impure compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also promote crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[1]

DOT Script for Recrystallization Workflow:

G start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool induce Induce Crystallization (Scratch/Seed) cool->induce No crystals form collect Collect Crystals (Vacuum Filtration) cool->collect Crystals form induce->collect wash Wash with Cold Solvent collect->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Step-by-step workflow for the recrystallization process.

Quantitative Data Summary

The following tables provide representative data for the purification of trifluoromethyl-containing heterocyclic compounds, which can serve as a guideline for the purification of this compound.

Table 1: Representative Column Chromatography Conditions and Outcomes

EntryStationary PhaseEluent System (Gradient)Loading (mg)Yield (%)Purity (HPLC)
1Silica GelHexane:Ethyl Acetate (100:0 to 70:30)50085>98%
2Alumina (Neutral)Dichloromethane:Methanol (100:0 to 95:5)30078>97%
3C18 Reverse PhaseWater:Acetonitrile (70:30 to 10:90)10092>99%

Table 2: Representative Recrystallization Solvent Screening and Results

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal FormationPurity (HPLC)
Ethanol/WaterLowHighGood>99%
TolueneLowHighGood>98%
Hexane/Ethyl AcetateMediumHighFair (oiling out)95%
IsopropanolLowHighGood>99%

References

Stability of 6-(Trifluoromethyl)indoline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-(trifluoromethyl)indoline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Like other indoline-containing compounds, it may be susceptible to degradation under harsh acidic or basic conditions, and prolonged exposure to light or high temperatures can also lead to the formation of impurities.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light and moisture. It is advisable to store it at low temperatures, such as -20°C, to minimize potential degradation.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared in high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). To minimize degradation in solution, it is recommended to prepare fresh solutions before use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, potential degradation mechanisms for similar heterocyclic compounds include:

  • Oxidation: The indoline ring system may be susceptible to oxidation, leading to the formation of corresponding indole or other oxidized species.

  • Hydrolysis: Under strong acidic or basic conditions, while the trifluoromethyl group is generally stable, extreme conditions could potentially lead to its hydrolysis.[3] The amide-like bond in the indoline ring is less susceptible to hydrolysis than in an open-chain amide but can be cleaved under forcing conditions.

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation.[2]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Review your storage conditions for both the solid compound and any solutions. Ensure the solid is stored in a cool, dark, and dry place.[4] For solutions, use freshly prepared samples whenever possible. If using stored solutions, ensure they have been protected from light and stored at an appropriate low temperature.

  • Possible Cause 2: Degradation in analytical solution.

    • Troubleshooting Step: The choice of solvent can be critical.[4] Ensure the solvent is compatible with this compound and is of high purity. Consider preparing a fresh solution in a different high-purity solvent to see if the unexpected peaks persist.

  • Possible Cause 3: On-column degradation.

    • Troubleshooting Step: The HPLC/LC-MS method itself might be inducing degradation.[4] Try modifying your analytical method by, for example, using a mobile phase with a different pH, lowering the column temperature, or using a different stationary phase.

Issue 2: My experimental results are inconsistent, and I suspect my this compound is degrading during the experiment.

  • Possible Cause 1: pH instability.

    • Troubleshooting Step: If your experiment involves acidic or basic conditions, the compound may be degrading. Perform a preliminary stability study by incubating a solution of the compound at the experimental pH for the duration of your experiment and analyze for degradation products. If instability is confirmed, you may need to adjust the pH or limit the exposure time.

  • Possible Cause 2: Thermal instability.

    • Troubleshooting Step: If your experiment involves elevated temperatures, assess the thermal stability of the compound. Run a control experiment where the compound is heated to the same temperature for the same duration in the absence of other reactants and analyze for degradation.

  • Possible Cause 3: Photostability issues.

    • Troubleshooting Step: Protect your experimental setup from light, especially if you are working with a photolabile compound.[4] Wrapping your reaction vessel in aluminum foil can be a simple and effective measure.

Data Presentation

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acidic Hydrolysis0.1 M HCl2460
Basic Hydrolysis0.1 M NaOH2460
Oxidative3% H₂O₂24Room Temp
Thermal (Solid)N/A4860
Photolytic (Solution)UV/Vis Light24Room Temp

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[4]

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[4]

    • Incubate the mixture at 60°C for 24 hours.[4]

    • After incubation, cool the solution to room temperature, neutralize it with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.[4]

    • Incubate the mixture at 60°C for 24 hours.[4]

    • After incubation, cool the solution to room temperature, neutralize it with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[4]

    • Store the mixture at room temperature, protected from light, for 24 hours.[4]

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[4]

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a 60°C oven for 48 hours.[4]

    • After the stress period, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[4]

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound to a photostability chamber with both UV and visible light for 24 hours.[4]

    • Keep a control sample wrapped in aluminum foil at the same temperature.[4]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms to identify and quantify any degradation products.[4]

Visualizations

TroubleshootingWorkflow start Inconsistent Results or Unexpected Peaks Observed check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_solution Evaluate Solution Preparation (Solvent, Age) start->check_solution check_method Assess Analytical Method (pH, Temp, Column) start->check_method improper_storage Improper Storage Identified check_storage->improper_storage solution_instability Solution Instability Identified check_solution->solution_instability method_induced Method-Induced Degradation Identified check_method->method_induced optimize_storage Optimize Storage: - Lower Temperature - Protect from Light - Use Inert Gas improper_storage->optimize_storage optimize_solution Optimize Solution: - Use Fresh Solutions - Adjust pH - Add Antioxidants solution_instability->optimize_solution optimize_method Optimize Method: - Adjust Mobile Phase - Lower Temperature - Change Column method_induced->optimize_method

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions prep_stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 60°C) prep_stock->thermal photo Photolytic Stress (UV/Vis Light) prep_stock->photo analysis HPLC-UV/MS Analysis of Stressed and Control Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for forced degradation studies.

References

Identifying byproducts in the synthesis of trifluoromethyl-indolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-indolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of the corresponding trifluoromethyl-indole in my reaction mixture. What is the likely cause?

A1: The formation of a trifluoromethyl-indole as a byproduct in trifluoromethyl-indoline synthesis is often related to the starting materials and reaction conditions. In palladium-catalyzed syntheses using trifluoroacetimidoyl chlorides and alkenes, the regioselectivity is crucial. The use of a γ,δ-unsaturated alkene instead of the required β,γ-unsaturated alkene will lead to the formation of the indole via a [4+1] annulation instead of the desired indoline through a [3+2] heteroannulation. Ensure the isomeric purity of your alkene starting material.

Q2: My reaction is sluggish and gives a low yield of the desired trifluoromethyl-indoline. What are some common reasons for this?

A2: Low yields can stem from several factors. In palladium-catalyzed methods, the hydrolysis of the trifluoroacetimidoyl chloride starting material to the corresponding trifluoroacetamide is a key step. The presence of a controlled amount of water can sometimes be beneficial. However, insufficient or excess water can impede the reaction. Additionally, the choice of catalyst, ligand, and base is critical and may need optimization for your specific substrate. For domino trifluoromethylation/cyclization reactions, the nature of the protecting group on the aniline nitrogen (e.g., tosyl or mesyl) is crucial for successful cyclization.

Q3: I have an unexpected peak in my HPLC analysis with a higher molecular weight than my product. What could it be?

A3: An unexpected peak of higher molecular weight could potentially be an N-trifluoroacetyl-substituted indoline. This type of byproduct has been observed in some palladium-catalyzed reactions. Its formation is often dependent on the specific substrate and reaction conditions. To confirm its identity, isolation and characterization by mass spectrometry and NMR are recommended.

Q4: In my domino trifluoromethylation/cyclization reaction, I am observing a byproduct with a lower molecular weight. What is a possible identity?

A4: In domino reactions starting from N-sulfonylated 2-alkynylanilines, a common side reaction is the formation of desulfonylated byproducts. This is particularly prevalent when the aromatic ring of the aniline bears electron-withdrawing groups. The reaction conditions, such as temperature and reaction time, should be carefully controlled to minimize this side reaction.

Troubleshooting Guides

Issue 1: Low Yield of Trifluoromethyl-Indoline

This guide provides a systematic approach to troubleshooting low yields in the synthesis of trifluoromethyl-indolines.

Troubleshooting Workflow

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Starting Material Purity and Integrity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_reagents Screen Alternative Reagents/Protecting Groups check_reagents->optimize_reagents Impurity Detected or Degradation Suspected check_catalyst Evaluate Catalyst and Ligand check_conditions->check_catalyst Conditions as per protocol optimize_temp Optimize Temperature check_conditions->optimize_temp Deviation from protocol check_water Assess Water Content (for Pd-catalyzed reactions) check_catalyst->check_water Catalyst/Ligand OK check_catalyst->optimize_reagents Catalyst/Ligand Inactive check_water->optimize_temp Water content optimal check_water->optimize_reagents Suspected Hydrolysis Issues optimize_time Optimize Reaction Time optimize_temp->optimize_time solution Improved Yield optimize_time->solution optimize_reagents->solution byproduct_identification start Unknown Peak in HPLC/TLC lcms_analysis Analyze by LC-MS start->lcms_analysis determine_mw Determine Molecular Weight lcms_analysis->determine_mw compare_mw Compare MW with Expected Byproducts determine_mw->compare_mw isolate_peak Isolate Byproduct (Prep-HPLC or Column Chromatography) compare_mw->isolate_peak No Match identified Byproduct Identified compare_mw->identified Match Found nmr_analysis Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) isolate_peak->nmr_analysis structure_elucidation Elucidate Structure nmr_analysis->structure_elucidation structure_elucidation->identified

Troubleshooting low yield in the synthesis of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the synthesis of 6-(Trifluoromethyl)indoline, a key intermediate in pharmaceutical research. Our aim is to help you diagnose and resolve issues leading to low yields and other synthetic difficulties.

Troubleshooting Low Yield: A Step-by-Step Guide

The primary and most common route to this compound is the reduction of the corresponding indole, 6-(Trifluoromethyl)indole. Low yields in this transformation often stem from incomplete reaction, side product formation, or degradation. This guide will walk you through a logical troubleshooting process to optimize your synthesis.

Troubleshooting_Workflow start Low Yield of this compound check_starting_material 1. Verify Purity of 6-(Trifluoromethyl)indole start->check_starting_material incomplete_reaction 2. Assess for Incomplete Reaction check_starting_material->incomplete_reaction Purity Confirmed impure_sm Impure Starting Material: - Re-purify by column  chromatography or  recrystallization. - Confirm structure by  NMR and MS. check_starting_material->impure_sm Purity Issue side_products 3. Analyze for Side Products incomplete_reaction->side_products Reaction Complete optimize_conditions Incomplete Reaction: - Increase catalyst loading. - Increase H2 pressure (catalytic). - Increase reagent equivalents (chemical). - Extend reaction time. - Increase temperature. incomplete_reaction->optimize_conditions Incomplete purification_issues 4. Evaluate Purification Method side_products->purification_issues Minimal Side Products over_reduction Over-reduction to Octahydroindole: - Decrease H2 pressure. - Decrease temperature. - Reduce reaction time. - Use a milder reducing agent. side_products->over_reduction Over-reduction Detected catalyst_poisoning Catalyst Poisoning: - Use higher purity indole. - Use fresh, high-activity catalyst. - Add an acid co-catalyst  (e.g., TsOH). side_products->catalyst_poisoning Degradation/ Polymerization optimize_purification Purification Losses: - Optimize chromatography  (solvent system, stationary phase). - Consider alternative methods  (e.g., distillation, salt formation). purification_issues->optimize_purification Losses Occurring success Improved Yield purification_issues->success No Significant Losses impure_sm->start optimize_conditions->start over_reduction->start catalyst_poisoning->start optimize_purification->start Catalytic_Hydrogenation_Workflow start Start dissolve Dissolve 6-(Trifluoromethyl)indole and TsOH in water start->dissolve add_catalyst Add Pt/C catalyst dissolve->add_catalyst hydrogenate Pressurize with H2 (50-100 psi) and stir at room temperature add_catalyst->hydrogenate monitor Monitor reaction by TLC/GC-MS hydrogenate->monitor filter Filter through Celite to remove catalyst monitor->filter extract Extract with an organic solvent (e.g., Ethyl Acetate) filter->extract dry_concentrate Dry organic layer and concentrate under vacuum extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain pure This compound purify->end Borane_Reduction_Workflow start Start dissolve_indole Dissolve 6-(Trifluoromethyl)indole in anhydrous THF start->dissolve_indole cool_solution Cool solution to 0°C dissolve_indole->cool_solution add_borane Add BH3·THF solution dropwise cool_solution->add_borane add_tfa Add Trifluoroacetic Acid (TFA) dropwise add_borane->add_tfa warm_stir Warm to room temperature and stir add_tfa->warm_stir quench Quench with methanol and then HCl warm_stir->quench reflux Reflux the mixture quench->reflux basify_extract Basify with NaOH and extract with an organic solvent reflux->basify_extract dry_concentrate Dry organic layer and concentrate under vacuum basify_extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain pure This compound purify->end

Methods for removing starting materials from 6-(Trifluoromethyl)indoline product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(Trifluoromethyl)indoline. Our aim is to address common challenges encountered during the removal of starting materials and byproducts, ensuring the acquisition of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route employed. However, they typically include unreacted starting materials, residual reagents, and reaction byproducts. For instance, if the synthesis involves the reduction of 6-(trifluoromethyl)indole, you might find residual indole starting material. Syntheses starting from trifluoromethylated anilines may have leftover aniline derivatives. Other common impurities can be catalysts (e.g., palladium), bases (e.g., triethylamine), and solvents used in the reaction.

Q2: My purified this compound is colored (e.g., pink, brown, or yellow). What causes this and how can I remove the color?

A2: Indolines, much like indoles, can be susceptible to oxidation and degradation, which often results in colored impurities.[1] Exposure to air, light, or residual acid from the synthesis process can accelerate this degradation.[1] To decolorize your product, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization.[1] It is also advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark to prevent future discoloration.[1]

Q3: I am having difficulty separating this compound from a byproduct with very similar polarity. What should I do?

A3: When dealing with impurities of similar polarity, standard column chromatography may not be sufficient.[2] Consider optimizing your chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity, such as alumina.[2] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer better resolution for challenging separations.[2] Alternatively, a multi-step purification strategy involving an initial purification step like liquid-liquid extraction or crystallization to remove some impurities before a final chromatographic step can be effective.[2]

Q4: What are the key safety precautions to take when handling this compound?

A4: this compound and its derivatives should be handled with care. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor separation of this compound from impurities. The solvent system (eluent) is not optimal.- Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate.[1] - Aim for an Rf value of approximately 0.2-0.3 for the desired compound on the TLC plate for the best separation on a column.[1] - If the spots are too high (high Rf), the eluent is too polar; decrease the proportion of the polar solvent. If the spots are too low (low Rf), increase the eluent's polarity.[1]
Streaking of the compound on the TLC plate and column. - The compound may be interacting too strongly with the acidic silica gel due to its basic nature. - The sample is overloaded.- Add a modifier to your eluent, such as 0.1-1% triethylamine, to reduce interactions with the silica gel.[1] - Ensure you are not loading too much crude material onto the column.
Low recovery of the product after chromatography. - The compound is highly polar and is retained on the silica gel. - The compound is unstable on silica gel.- Use a more polar eluent or a gradient elution.[2] - Consider using a different stationary phase like neutral alumina.[2] - Minimize the time the compound spends on the column by running it faster (flash chromatography).[2]
Recrystallization
Issue Possible Cause(s) Solution(s)
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is too high. - The solution is being cooled too quickly.- Try a lower-boiling point solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. - The solution is not saturated enough. - The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then try cooling again. - Try adding a seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - If the compound is too soluble, try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.
Low recovery of pure product. - The chosen recrystallization solvent dissolves too much of the product even when cold. - The crystals were not washed properly.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving the product.[1]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of this compound. The specific eluent composition should be optimized using TLC analysis.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate).

  • Visualize the spots under a UV lamp.

  • The optimal eluent system should give the this compound an Rf value of approximately 0.2-0.3.[1]

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into a glass column and allow the silica to pack, draining the excess solvent. Gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Allow the sample to adsorb onto the silica.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective.

  • Collect fractions and monitor the separation by TLC.

5. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.

  • Add a few drops of a potential solvent and heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Common solvents to screen include ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.[1]

  • Perform a hot filtration to remove the charcoal.[1]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[1]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.[1]

  • Dry the crystals in a vacuum oven to remove any residual solvent.[1]

Protocol 3: Purification by Liquid-Liquid Extraction

This method is useful for an initial cleanup to remove highly polar or non-polar impurities. As this compound is an amine, its solubility can be manipulated by adjusting the pH.

1. Dissolution:

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

2. Acidic Wash:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and then allow the layers to separate. The basic this compound will be protonated and move into the aqueous layer.

  • Separate the aqueous layer.

3. Basification and Extraction:

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10).

  • Add fresh organic solvent (e.g., ethyl acetate) to the separatory funnel.

  • Shake the funnel to extract the deprotonated, neutral this compound back into the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent two more times.

4. Washing and Drying:

  • Combine the organic extracts.

  • Wash the combined organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified product.

Data Summary

The following tables provide typical parameters for the purification of this compound and related compounds. These values should be used as a starting point and may require optimization for specific reaction mixtures.

Table 1: Typical Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., from 95:5 to 80:20)
Typical Rf of Product 0.2 - 0.4
Expected Purity >95% (after chromatography)

Table 2: Suitable Recrystallization Solvents

Solvent SystemExpected RecoveryNotes
Ethanol/WaterGood to ExcellentAdjust the ratio to find the optimal crystallization point.
IsopropanolGoodOften a good single-solvent choice.
Hexane/Ethyl AcetateModerate to GoodUseful for less polar impurities.

Visualizations

experimental_workflow crude_product Crude this compound initial_analysis TLC/LC-MS Analysis crude_product->initial_analysis decision Purity Assessment initial_analysis->decision extraction Liquid-Liquid Extraction decision->extraction High impurity load chromatography Column Chromatography decision->chromatography Moderate impurity load recrystallization Recrystallization decision->recrystallization Low impurity load/Crystalline solid extraction->chromatography chromatography->recrystallization final_product Pure this compound chromatography->final_product recrystallization->final_product final_analysis Purity Confirmation (NMR, LC-MS, GC-MS) final_product->final_analysis

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Purification Attempt check_purity Check Purity (TLC/LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure stop Purification Complete is_pure->stop Yes troubleshoot Identify Problem is_pure->troubleshoot No poor_separation Poor Separation troubleshoot->poor_separation low_recovery Low Recovery troubleshoot->low_recovery oiling_out Product 'Oils Out' troubleshoot->oiling_out change_eluent Change Eluent/Solvent System poor_separation->change_eluent change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase optimize_conditions Optimize Conditions (Temp, Cooling Rate) low_recovery->optimize_conditions multi_step Consider Multi-Step Purification low_recovery->multi_step oiling_out->change_eluent oiling_out->optimize_conditions change_eluent->start change_stationary_phase->start optimize_conditions->start multi_step->start

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Regioselective Functionalization of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 6-(Trifluoromethyl)indoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on N-protected this compound?

A1: The trifluoromethyl group at the C6 position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. However, functionalization on the benzene ring is still possible. The directing effect of the N-protecting group and the inherent electronics of the indoline system will influence the outcome. Generally, for N-acyl or N-sulfonyl protected indolines, electrophilic attack is most likely to occur at the C5 or C7 position. The C5 position is para to the nitrogen atom and meta to the CF3 group, while the C7 position is ortho to the nitrogen. The precise selectivity will depend on the specific electrophile and reaction conditions.

Q2: How can I achieve functionalization at the C4 position of this compound?

A2: Directing group strategies are typically required to achieve functionalization at the sterically hindered and electronically less favored C4 position. A common approach involves installing a directing group at the N1 position or at the C3 position. For instance, a pivaloyl group at C3 has been used to direct C-H arylation to the C4 position in indole systems.[1] Similar strategies can be adapted for this compound, although optimization of reaction conditions will be necessary.

Q3: Is it possible to selectively functionalize the C2 or C3 position of the pyrroline ring in this compound?

A3: Yes, functionalization of the pyrroline ring is common. For N-protected indolines, deprotonation with a strong base followed by reaction with an electrophile can lead to substitution, often favoring the C2 position. Directed ortho-metalation (DoM) strategies using a suitable directing group on the nitrogen can provide high selectivity for the C7 or C2 position. For instance, an N-Boc group can direct lithiation to the C7 position.

Q4: I am observing a mixture of regioisomers in my reaction. How can I improve the selectivity?

A4: Achieving high regioselectivity often requires careful optimization of several factors:

  • Directing Group: Employing a suitable directing group is the most effective strategy for controlling regioselectivity.

  • N-Protecting Group: The choice of the nitrogen protecting group can influence the electron density of the ring system and sterically block certain positions.

  • Reaction Conditions: Temperature, solvent, catalyst, and ligands can all play a crucial role. For example, in palladium-catalyzed C-H functionalization, the ligand can significantly impact the regiochemical outcome.

  • Steric Hindrance: The steric bulk of both the substrate and the reagent can influence the position of attack.

Troubleshooting Guides

Problem 1: Low Yield in C-H Functionalization Reactions
Possible Cause Troubleshooting Steps
Deactivation by the CF3 Group The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making C-H activation more challenging. Increase the reaction temperature or use a more active catalyst system.
Inappropriate Directing Group The chosen directing group may not be effective for the desired transformation. Screen different directing groups known to be effective for the target position.
Catalyst Inactivation The catalyst may be poisoned by impurities or decompose under the reaction conditions. Use high-purity reagents and solvents, and consider using a more robust catalyst or ligand.
Poor Solubility The substrate or reagents may not be fully soluble in the chosen solvent, leading to a sluggish reaction. Experiment with different solvent systems to improve solubility.
Problem 2: Poor Regioselectivity between C5 and C7 Positions
Possible Cause Troubleshooting Steps
Similar Reactivity of C5 and C7 Both positions are activated by the nitrogen atom, leading to a mixture of products. Modify the N-protecting group to sterically hinder one position over the other. For instance, a bulkier protecting group may favor substitution at the less hindered C5 position.
Reaction Kinetics vs. Thermodynamics The product ratio may be under kinetic or thermodynamic control. Vary the reaction temperature. Lower temperatures may favor the kinetically preferred product, while higher temperatures may favor the thermodynamically more stable product.
Ligand Effects in Catalysis In transition metal-catalyzed reactions, the ligand can have a profound effect on regioselectivity. Screen a library of ligands to identify one that favors the desired isomer.

Data Presentation

Table 1: Regioselectivity of Palladium-Catalyzed C-H Arylation of N-Protected this compound with Aryl Halides

EntryN-Protecting GroupAryl HalideCatalystLigandBaseSolventTemp (°C)C5:C7 RatioYield (%)
1Boc4-iodotoluenePd(OAc)2P(o-tol)3Cs2CO3Dioxane1203:165
2Ac4-iodotoluenePd(OAc)2SPhosK2CO3Toluene1101:272
3Piv4-bromobenzonitrilePdCl2(dppf)-NaOtBuDMAc130>95:585
4Boc1-bromo-4-methoxybenzene[Pd(cinnamyl)Cl]2XPhosK3PO4t-AmylOH1005:178

Note: This data is representative and compiled from general principles of indole functionalization. Actual results may vary.

Experimental Protocols

General Procedure for Palladium-Catalyzed C4-Arylation of N-Pivaloyl-6-(Trifluoromethyl)indoline

To a flame-dried Schlenk tube is added N-pivaloyl-6-(trifluoromethyl)indoline (1.0 equiv), aryl iodide (1.2 equiv), Pd(PPh3)2Cl2 (5 mol%), and Ag2O (2.0 equiv). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., dioxane) and DBU (2.0 equiv) are added via syringe. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the C4-arylated product.[1]

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction C-H Functionalization cluster_workup Workup & Purification cluster_analysis Analysis start This compound protect N-Protection (e.g., Boc, Piv) start->protect reaction Reaction with Electrophile (e.g., Aryl Halide) protect->reaction workup Aqueous Workup reaction->workup catalyst Catalyst/Ligand System (e.g., Pd(OAc)2/SPhos) catalyst->reaction conditions Optimized Conditions (Solvent, Temp, Base) conditions->reaction purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis regio Determine Regioselectivity analysis->regio

Caption: General workflow for the regioselective C-H functionalization of this compound.

troubleshooting_logic start Poor Regioselectivity Observed q_dg Is a directing group being used? start->q_dg a_dg_no Consider introducing a suitable directing group. q_dg->a_dg_no No a_dg_yes Optimize reaction conditions. q_dg->a_dg_yes Yes end Improved Regioselectivity a_dg_no->end q_conditions Factor to Optimize a_dg_yes->q_conditions temp Temperature q_conditions->temp solvent Solvent q_conditions->solvent ligand Ligand (for catalyzed reactions) q_conditions->ligand temp->end solvent->end ligand->end

Caption: Troubleshooting logic for improving regioselectivity in this compound functionalization.

References

Preventing decomposition of 6-(Trifluoromethyl)indoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of 6-(Trifluoromethyl)indoline in chemical synthesis, with a focus on preventing its decomposition during reactions. The information is presented in a question-and-answer format to address common issues encountered in experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can lead to the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by two structural features: the indoline ring and the trifluoromethyl group.

  • Indoline Ring System: The indoline nucleus is susceptible to oxidation, which can lead to the corresponding indole or other degradation products. The nitrogen atom of the indoline is a nucleophilic and basic center, making it reactive towards electrophiles and prone to protonation under acidic conditions.

  • Trifluoromethyl Group: While generally considered a stable moiety, the trifluoromethyl (CF3) group is a strong electron-withdrawing group. This can make the aromatic ring it is attached to more susceptible to nucleophilic aromatic substitution. Under harsh conditions, cleavage of the C-CF3 bond can occur.

Q2: Under what specific reaction conditions should I be most cautious?

A2: Caution is advised under the following conditions:

  • Strongly Acidic Conditions: Strong acids can lead to protonation of the indoline nitrogen, which may activate the ring towards unwanted side reactions or polymerization, a known issue for indole-type systems. While specific data for this compound is limited, strong Brønsted or Lewis acids have been shown to cause decomposition of trifluoromethyl-substituted arenes.

  • Strongly Basic Conditions: High concentrations of strong bases, especially at elevated temperatures, may promote side reactions. The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of protons on the aromatic ring and the N-H of the indoline, potentially leading to deprotonation and subsequent undesired reactions.

  • Oxidizing Conditions: The indoline ring is sensitive to oxidation. The use of strong oxidizing agents can lead to dehydrogenation to the corresponding indole or other oxidative degradation products.

  • High Temperatures: Prolonged exposure to high temperatures can promote decomposition, particularly in the presence of other reactive species.

Q3: Are there known reaction conditions under which this compound is stable?

A3: Yes. For example, this compound has been shown to be stable under certain palladium-catalyzed cross-coupling conditions. These reactions are typically carried out under basic conditions (e.g., using sodium carbonate) at moderately elevated temperatures (e.g., 80-110 °C), suggesting good stability under these parameters.[1]

Q4: What are the signs of decomposition in my reaction mixture?

A4: Signs of decomposition can include:

  • Color Change: The formation of dark, tarry materials or a significant change in the color of the reaction mixture can indicate decomposition and polymerization of the indoline ring.

  • Incomplete Conversion: If you observe a significant amount of starting material remaining after the expected reaction time, despite the consumption of other reagents, it may be due to a competing decomposition pathway.

  • Multiple Unidentified Byproducts: The appearance of numerous unexpected spots on a TLC plate or peaks in an LC-MS analysis is a strong indicator of degradation.

  • Low Yield: Consistently obtaining a low yield of the desired product can be a sign of starting material decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture turns dark or forms a tar-like substance. Polymerization or degradation of the indoline ring, possibly acid-catalyzed.- Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- If using acidic conditions, consider a milder acid or a shorter reaction time.- Protect the indoline nitrogen with a suitable protecting group (see Q5).
Low yield of the desired product with recovery of starting material. Reaction conditions may be too harsh, leading to slow decomposition.- Lower the reaction temperature.- Use a less concentrated solution.- Screen different solvents to find one that may stabilize the starting material.
Formation of defluorinated byproducts. Cleavage of the trifluoromethyl group.- Avoid strong nucleophiles that could attack the aromatic ring.- If using a strong base, consider a weaker, non-nucleophilic base.- Avoid reaction conditions known to promote C-F bond cleavage, such as certain transition metal catalysts under specific ligand environments.
N-H of the indoline is reacting instead of the desired functional group. The indoline nitrogen is a competing nucleophile.- Protect the indoline nitrogen with a suitable protecting group (see Q5).

Protecting Group Strategies

Q5: Should I use a protecting group for the indoline nitrogen?

A5: Protecting the indoline nitrogen is a highly recommended strategy to prevent decomposition and side reactions. The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a common protecting group that is stable to a wide range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is easily removed with acid (e.g., TFA in DCM).

  • Cbz (carboxybenzyl): Stable to acidic conditions and can be removed by hydrogenolysis.

  • Acyl groups (e.g., acetyl): Can be used to decrease the nucleophilicity of the nitrogen. Cleavage is typically performed under basic or acidic conditions.

  • Sulfonyl groups (e.g., tosyl): These are robust protecting groups, stable to a wide range of conditions, but their removal often requires harsh conditions.

Experimental Protocol: Boc Protection of this compound

This is a general procedure and may require optimization for specific scales and equipment.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing Reaction Logic

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting reactions involving this compound.

G start Reaction with this compound issue Low Yield or Decomposition? start->issue no_issue Successful Reaction issue->no_issue No check_conditions Review Reaction Conditions (Temp, Conc., Reagents) issue->check_conditions Yes protect_n Consider N-Protection check_conditions->protect_n modify_conditions Modify Conditions (Lower Temp, Milder Reagents) check_conditions->modify_conditions re_evaluate Re-evaluate Synthetic Route check_conditions->re_evaluate protect_n->start modify_conditions->start

Caption: A flowchart for troubleshooting reactions.

Diagram 2: Protecting Group Strategy Decision Tree

This diagram helps in deciding whether to use a protecting group and which one might be appropriate.

G start Planning Reaction with This compound conditions Reaction Conditions? start->conditions acidic Acidic conditions->acidic Acidic basic Basic/Nucleophilic conditions->basic Basic/ Nucleophilic neutral Neutral/Other conditions->neutral Neutral/Other use_cbz Use Base-Stable PG (e.g., Cbz) acidic->use_cbz use_boc Use Acid-Labile PG (e.g., Boc) basic->use_boc no_pg Protection May Not Be Needed (Proceed with Caution) neutral->no_pg proceed Proceed with Reaction use_boc->proceed use_cbz->proceed no_pg->proceed

References

Technical Support Center: Column Chromatography Purification of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 6-(Trifluoromethyl)indoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the column chromatography purification of this compound?

The main challenges stem from the physicochemical properties of the indoline scaffold and the trifluoromethyl group. The indoline moiety contains a secondary amine, which can lead to peak tailing on standard silica gel due to interactions with acidic silanol groups. The trifluoromethyl group increases the compound's lipophilicity, which affects its solubility and retention behavior.[1] Additionally, like many indole derivatives, this compound may be sensitive to prolonged exposure to acidic conditions, potentially leading to degradation on the column.[2]

Q2: What is a good starting point for developing a column chromatography method for this compound?

A good starting point is to use silica gel as the stationary phase with a solvent system of moderate polarity, such as a mixture of hexane and ethyl acetate.[1] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation with Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of 0.2-0.4 for this compound for optimal separation.[1]

Q3: My purified this compound is a colored oil/solid. What causes this and how can it be resolved?

Indoline derivatives can be susceptible to oxidation and degradation, which can result in colored impurities.[3] This can be exacerbated by exposure to air, light, or residual acid from the synthesis or chromatography. To decolorize the product, you can try treating a solution of the compound with activated charcoal before a final purification step or recrystallization. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent discoloration.[3]

Q4: Can I use reversed-phase chromatography for purification?

Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, particularly if normal-phase chromatography fails to provide adequate separation.[1] A common mobile phase for reversed-phase chromatography would be a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of an additive such as formic acid or trifluoroacetic acid may be needed to improve peak shape.[1]

Q5: How can I confirm the purity of my final product?

Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity.[1] Structural confirmation should be carried out using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.[1]

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Impurities
Possible Cause Solution
Inappropriate Solvent System Perform a systematic TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that provides good separation (Rf of 0.2-0.4 for the desired compound).[3]
Co-elution of Impurities If impurities have similar polarity, consider using a different stationary phase like alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[4][5] Alternatively, a multi-step purification strategy involving both normal and reversed-phase chromatography might be necessary.[1]
Sample Overload Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Issue 2: Peak Tailing of this compound
Possible Cause Solution
Interaction with Acidic Silica Gel The secondary amine of the indoline can interact strongly with the acidic silanol groups on the silica surface.[2] Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites and improve peak shape.[2]
Channeling in the Column Packing Uneven packing of the silica gel can lead to poor separation and tailing. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Issue 3: Low Recovery of this compound
Possible Cause Solution
Compound Irreversibly Adsorbed The compound may be too polar for the chosen solvent system and is strongly retained on the silica gel.[1] Increase the polarity of the eluent significantly or use a gradient elution. If the compound is still retained, consider switching to a less active stationary phase like deactivated silica or alumina.[4]
Compound Degradation on the Column This compound may be unstable on acidic silica gel.[2] Minimize the time the compound spends on the column by using flash chromatography.[1] Using a deactivated (neutral) silica gel or adding a base like triethylamine to the eluent can also prevent degradation.[4]
Compound is Volatile If the compound is volatile, it may be lost during solvent removal. Use lower temperatures on the rotary evaporator and ensure the vacuum is not too high.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel bed.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel. Allow the sample to adsorb onto the silica. For samples with poor solubility in the eluent, a dry loading method can be used.[6]

  • Elution and Fraction Collection: Carefully add the eluent to the column and begin elution. Collect fractions and monitor the separation by TLC.[1]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.[1]

Data Presentation

Table 1: Representative TLC Data for Solvent System Screening

Solvent System (Hexane:Ethyl Acetate)Rf of this compound (Predicted)Observations
95:50.55Too high, poor separation from non-polar impurities.
90:100.40Good, may provide adequate separation.
85:150.25Optimal , likely to give good separation.
80:200.15Too low, slow elution and potential for band broadening.

Note: These are representative values and should be confirmed experimentally for your specific crude material.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Screening) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Optimal Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Removal Combine->Evaporate Pure Pure Product Evaporate->Pure troubleshooting_workflow Start Poor Purification Result Separation Poor Separation? Start->Separation Check Recovery Low Recovery? Start->Recovery Check Tailing Peak Tailing? Start->Tailing Check Solvent Optimize Solvent System (TLC) Separation->Solvent Yes Stationary Change Stationary Phase (e.g., Alumina, Fluorinated) Separation->Stationary If still poor Polarity Increase Eluent Polarity Recovery->Polarity Yes Deactivate Use Deactivated Silica / Add Base Recovery->Deactivate If degradation suspected Base Add Base (e.g., Triethylamine) to Eluent Tailing->Base Yes Repack Repack Column Carefully Tailing->Repack If packing is uneven

References

Validation & Comparative

A Comparative Guide to Analytical Standards for 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparison of commercially available analytical standards for 6-(Trifluoromethyl)indoline and details the key analytical methodologies for their evaluation.

Comparison of Commercially Available this compound Standards

The selection of an appropriate analytical standard is a critical first step in any research or development project. Key considerations include purity, formulation, and available characterization data. Below is a comparison of representative this compound standards available from various suppliers.

Specification Supplier A Supplier B Supplier C
Purity ≥98% (HPLC)≥95% (GC)≥97% (NMR)
Physical Form White to off-white powderLight yellow solidCrystalline solid
Solubility Soluble in DMSO and MethanolSoluble in Chloroform and Ethyl AcetateSoluble in most organic solvents
Storage 2-8°C, protect from lightRoom temperature-20°C for long-term storage
Format Neat solidNeat solidNeat solid
Analytical Data Provided Certificate of Analysis with HPLCCertificate of Analysis with GC-MSCertificate of Analysis with ¹H NMR and ¹⁹F NMR

Recommended Analytical Methodologies for Standard Qualification

To ensure the identity, purity, and overall quality of a this compound analytical standard, a combination of chromatographic and spectroscopic techniques is recommended. The following sections provide detailed experimental protocols for these essential analyses.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of a non-volatile or thermally labile compound like this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in methanol to a concentration of 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 analysis1 Inject Sample (10 µL) prep2->analysis1 Transfer to vial analysis2 C18 Reverse-Phase Separation analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (%) data1->data2

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the analytical standard.

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 80°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the standard in dichloromethane to a concentration of 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Standard prep2 Dissolve in Dichloromethane (1 mg/mL) prep1->prep2 analysis1 Inject Sample prep2->analysis1 Transfer to vial analysis2 Capillary GC Separation analysis1->analysis2 analysis3 Electron Ionization analysis2->analysis3 analysis4 Mass Analysis (40-450 m/z) analysis3->analysis4 data1 Identify Peaks via Mass Spectra analysis4->data1 data2 Quantify Impurities data1->data2

GC-MS Impurity Profiling Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of the this compound standard. Both ¹H and ¹⁹F NMR are particularly informative.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all hydrogen atoms.

  • ¹⁹F NMR:

    • Reference: An external standard such as trifluoroacetic acid.

    • Acquire a fluorine spectrum to confirm the presence and environment of the trifluoromethyl group.

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.6-0.7 mL of the deuterated solvent.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of Standard prep2 Dissolve in 0.6-0.7 mL Deuterated Solvent prep1->prep2 acq1 Acquire ¹H NMR Spectrum prep2->acq1 acq2 Acquire ¹⁹F NMR Spectrum prep2->acq2 analysis1 Process and Reference Spectra acq1->analysis1 acq2->analysis1 analysis2 Assign Signals to Protons and Fluorine analysis1->analysis2 analysis3 Confirm Molecular Structure analysis2->analysis3

NMR Structural Confirmation Workflow

Logical Framework for Standard Selection

The choice of an analytical standard can be guided by a systematic evaluation of project requirements against the specifications of available standards.

Standard_Selection start Define Project Requirements purity_req High Purity Needed (>98%)? start->purity_req doc_req Comprehensive Documentation Required? purity_req->doc_req Yes cost_req Is Cost a Primary Constraint? purity_req->cost_req No supplier_a Select Supplier A (High Purity) doc_req->supplier_a No supplier_c Select Supplier C (Detailed NMR Data) doc_req->supplier_c Yes supplier_b Select Supplier B (Cost-Effective) cost_req->supplier_b Yes re_evaluate Re-evaluate Suppliers cost_req->re_evaluate No

Decision Tree for Analytical Standard Selection

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-(Trifluoromethyl)indoline is critical for the integrity of research and the safety of potential therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this key fluorinated indoline derivative. The selection of the optimal method depends on the specific requirements of the analysis, including the nature of potential impurities, the need for quantitative precision versus definitive identification, and throughput considerations.

This objective comparison is supported by established analytical methodologies for similar compounds, presented with detailed experimental protocols and representative data to aid in the selection and implementation of the most suitable technique for your laboratory.

Executive Summary

Both HPLC and GC-MS are robust methods for evaluating the purity of this compound. HPLC is a versatile and widely used technique that is well-suited for a broad range of compounds, particularly those that are non-volatile or thermally sensitive. It offers excellent quantitative accuracy and precision, making it a reliable workhorse for routine quality control.

GC-MS provides exceptional separation efficiency for volatile and semi-volatile compounds. Its key advantage lies in the mass spectrometry detector, which offers definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns. This makes GC-MS an invaluable tool for identifying unknown impurities and for in-depth impurity profiling.

The choice between HPLC and GC-MS will be dictated by the specific analytical goals. For routine purity checks and quantification of known impurities, HPLC is often the more practical choice. For comprehensive impurity identification and structural elucidation of unknown peaks, GC-MS is the superior technique. In many drug development settings, a combination of both methods provides the most complete understanding of a compound's purity profile.

Data Presentation: HPLC vs. GC-MS Purity Analysis

The following tables summarize typical quantitative data that can be expected from the HPLC and GC-MS analysis of this compound. This data is representative of the performance of these methods for analogous fluorinated and indoline-containing compounds.

Table 1: HPLC Method Performance for this compound Purity Analysis

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.01%
Limit of Quantitation (LOQ)0.03%
Retention Time~5.8 min

Table 2: GC-MS Method Performance for this compound Purity Analysis

ParameterResult
Linearity (R²)> 0.998
Accuracy (% Recovery)97.5% - 102.5%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)0.005%
Limit of Quantitation (LOQ)0.015%
Retention Time~8.2 min

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific instrumentation and requirements of your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of the purity of this compound and its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (with 0.1% TFA) in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the separation of volatile impurities and the definitive identification of all components in the this compound sample.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Electron Ionization (EI) source

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (split ratio 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-450

  • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Record Record Chromatograms Detect->Record Calculate Calculate Purity (Area Normalization) Record->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Weigh_GC Weigh Sample & Reference Standard Dissolve_GC Dissolve in Dichloromethane Weigh_GC->Dissolve_GC Dilute_GC Dilute to Working Concentration Dissolve_GC->Dilute_GC Inject_GC Inject into GC-MS System Dilute_GC->Inject_GC Separate_GC Separation on Capillary Column Inject_GC->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Detect_MS Mass Detection (m/z 40-450) Ionize->Detect_MS Identify Identify Components (Retention Time & Mass Spectra) Detect_MS->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC-MS purity analysis of this compound.

A Comparative Analysis of the Reactivity of 6-(Trifluoromethyl)indoline and Other Substituted Indolines

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 24, 2025

This guide provides a detailed comparison of the chemical reactivity of 6-(Trifluoromethyl)indoline with indolines bearing other substituents. The analysis is grounded in the principles of physical organic chemistry, supported by available experimental data and analogies from closely related chemical systems. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Introduction: The Indoline Scaffold and the Influence of Substituents

Indoline, a saturated derivative of indole, is a privileged heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[1] The reactivity of the indoline nucleus is characterized by the nucleophilicity of the nitrogen atom and the susceptibility of the fused benzene ring to electrophilic aromatic substitution.

The introduction of substituents onto the benzene ring dramatically modulates these properties. The trifluoromethyl (CF₃) group is of particular interest in medicinal chemistry due to its profound impact on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[2][3] As one of the most powerful electron-withdrawing groups, the CF₃ substituent is expected to significantly alter the reactivity of the indoline core.[4] This guide compares the reactivity of this compound to analogues with electron-donating (e.g., -OCH₃, -CH₃), neutral (-H), and other electron-withdrawing (-Cl, -NO₂) substituents.

Electronic Effects on Reactivity

The reactivity of a substituted indoline is primarily governed by the electronic nature of the substituent on the aromatic ring. These effects can be broadly categorized into two main types of reactions: electrophilic aromatic substitution on the ring and nucleophilic reactions at the nitrogen atom.

  • Electrophilic Aromatic Substitution (EAS): The indoline ring is electron-rich and readily undergoes EAS. Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic attack and accelerating reaction rates. Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl decrease the ring's electron density, deactivating it and making EAS reactions more difficult.[4]

  • N-Nucleophilicity and Basicity: The lone pair of electrons on the indoline nitrogen atom imparts nucleophilic and basic character. The basicity, quantified by the pKa of the conjugate acid, is sensitive to the electronic environment. EWGs on the benzene ring inductively pull electron density away from the nitrogen, reducing its ability to donate the lone pair and thus decreasing its basicity and nucleophilicity. EDGs have the opposite effect, enhancing the nitrogen's basicity.

Comparative Reactivity Data

Direct quantitative comparisons of reaction rates for this compound are not extensively documented in the literature. However, its reactivity can be reliably predicted based on the well-established electronic properties of the CF₃ group and by drawing analogies with similarly substituted anilines and other aromatic systems.

Basicity of Substituted Indolines (pKa)

The pKa of an indoline's conjugate acid is a direct measure of the basicity of the nitrogen atom. A lower pKa value indicates lower basicity. The strong inductive electron-withdrawing effect of the 6-CF₃ group is expected to significantly lower the pKa compared to unsubstituted indoline or indolines with EDGs.

The following table presents pKa values for substituted anilines, which serve as a reliable proxy for the trends expected with substituted indolines.

Substituent at para-positionSubstituent TypepKa of Conjugate Acid (in H₂O)
-OCH₃Strong EDG5.34
-CH₃Weak EDG5.08
-HNeutral4.60
-ClWeak EWG3.98
-CF₃Strong EWG~3.5 (estimated)
-NO₂Very Strong EWG1.02
Data sourced from established pKa compilations and substituent effect studies.[5]

As the data shows, the pKa decreases as the electron-withdrawing strength of the substituent increases. Therefore, this compound is expected to be a significantly weaker base than 6-methoxyindoline or indoline itself.

Reactivity in Electrophilic Aromatic Substitution

The CF₃ group deactivates the aromatic ring towards electrophilic attack. The positions ortho and para to the amino group (positions 5 and 7) are the most activated sites in indoline for EAS. A substituent at position 6 will primarily influence the reactivity at positions 5 and 7. The deactivating effect of the 6-CF₃ group will render EAS reactions on this scaffold significantly more challenging compared to activated systems.

Indoline DerivativeSubstituent TypeExpected Relative Reactivity in EASTypical Reaction Conditions
6-MethoxyindolineStrong EDGVery HighMild (e.g., NBS in CH₃CN, rt)
IndolineNeutralModerateModerate (e.g., Br₂ in AcOH)
6-ChloroindolineWeak EWGLowForcing (e.g., Br₂, Lewis Acid)
This compoundStrong EWGVery LowHarsh/Forcing (e.g., Oleum, high temp)

This trend indicates that reactions such as nitration, halogenation, or Friedel-Crafts on this compound will require more aggressive reagents and harsher conditions than for indoline or its electron-rich derivatives.

Visualization of Electronic Effects and Workflows

Diagram 1: Influence of Substituents on Indoline Electron Density

G cluster_0 Electron Donating Group (EDG) cluster_1 Electron Withdrawing Group (EWG) edg EDG (e.g., -OCH3) indoline_edg Indoline Ring N-H edg->indoline_edg:f0 Increases e- density Activates Ring indoline_edg:f1->indoline_edg:f0 ewg EWG (e.g., -CF3) indoline_ewg Indoline Ring N-H ewg->indoline_ewg:f0 Decreases e- density Deactivates Ring indoline_ewg:f0->indoline_ewg:f1

Caption: Electronic effects of EDGs vs. EWGs on indoline reactivity.

Diagram 2: General Workflow for Reactivity Comparison

G start Select Substituted Indolines for Comparison react Perform Parallel Reaction (e.g., Bromination) under Identical Conditions start->react aliquot Take Aliquots at Timed Intervals react->aliquot quench Quench Reaction aliquot->quench analyze Analyze Product Mixture (LC-MS, GC-MS, NMR) quench->analyze data Determine Reactant Consumption and Product Formation Rates analyze->data compare Calculate Relative Reactivity Ratios data->compare

Caption: Workflow for a competitive rate experiment.

Experimental Protocols

To quantitatively assess the differences in reactivity, standardized experiments are essential. Below are representative protocols for determining basicity and comparing reactivity in electrophilic substitution.

Protocol 1: Determination of pKa via Spectrophotometric Titration

This method relies on the difference in the UV-Vis absorbance spectra between the protonated and neutral forms of the indoline.

  • Preparation of Solutions:

    • Prepare a stock solution of the test indoline (e.g., 1 mM in methanol).

    • Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2.0 to 7.0).

  • Measurement:

    • For each buffer solution, add a small, precise volume of the indoline stock solution to a cuvette containing the buffer to achieve a final concentration of ~50 µM.

    • Record the full UV-Vis spectrum (e.g., 220-400 nm) for each sample.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated and neutral species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoid curve.

Protocol 2: Competitive Electrophilic Bromination

This protocol directly measures the relative reactivity of two different indolines toward an electrophile.

  • Reaction Setup:

    • In a reaction vessel, dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and a reference indoline (e.g., unsubstituted indoline) in a suitable solvent (e.g., 20 mL of acetic acid).

    • Cool the solution to a controlled temperature (e.g., 0 °C).

  • Reagent Addition:

    • Slowly add a sub-stoichiometric amount of the electrophile (e.g., 0.5 mmol of Br₂ dissolved in acetic acid) to the stirred solution over 10 minutes. The limited amount of electrophile ensures that the two indolines are competing for it.

  • Reaction and Analysis:

    • Allow the reaction to proceed for a set time (e.g., 1 hour).

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the product mixture using ¹H NMR spectroscopy or GC-MS to determine the ratio of the brominated products formed from each starting indoline. This ratio directly reflects their relative reactivity.

Conclusion

The presence of a trifluoromethyl group at the 6-position of the indoline scaffold exerts a powerful and predictable influence on its chemical reactivity. Key comparisons include:

  • Basicity: this compound is a significantly weaker base than unsubstituted indoline and its electron-donating group-substituted counterparts. This is due to the strong inductive electron-withdrawing effect of the CF₃ group, which reduces the availability of the nitrogen's lone pair.

  • Electrophilic Aromatic Substitution: The aromatic ring of this compound is strongly deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions on this molecule require harsher conditions and are likely to proceed with lower yields compared to indolines bearing neutral or electron-donating substituents.

These characteristics are crucial for professionals in drug design, as they influence not only synthetic accessibility but also the in-vivo properties of the molecule, such as its binding to biological targets and its metabolic fate. The predictive power of physical organic principles allows for the rational design of synthetic routes and the tuning of molecular properties for desired biological outcomes.

References

The Trifluoromethyl Advantage: A Comparative Analysis of 6-(Trifluoromethyl)indoline Derivatives and Their Parent Compounds in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance pharmacological properties. This guide provides a detailed comparison of the biological activity of 6-(Trifluoromethyl)indoline derivatives against their corresponding non-fluorinated parent compounds, supported by experimental data and methodologies.

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of a trifluoromethyl (CF3) group at the 6-position of the indoline ring can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate into altered, and frequently enhanced, biological activity.

Quantitative Comparison of Biological Activity

To illustrate the impact of the 6-trifluoromethyl substitution, this section presents a summary of quantitative biological activity data for representative this compound derivatives and their parent indoline counterparts. The data is compiled from a study on dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.

Compound IDStructureTarget EnzymeIC50 (µM)[1]
Parent Indoline Derivative N-(1-Indolinyl)-N'-phenylthiourea5-LOX> 10
sEH> 10
6-CF3 Indoline Derivative (Compound 43) N-(6-Trifluoromethyl-1-indolinyl)-N'-phenylthiourea5-LOX0.41 ± 0.01
sEH0.43 ± 0.10

Table 1: Comparative Inhibitory Activity of a this compound Derivative and its Parent Compound. [1]

As evidenced in Table 1, the introduction of the 6-trifluoromethyl group dramatically enhances the inhibitory potency against both 5-LOX and sEH, with the IC50 values dropping from over 10 µM for the parent compound to the sub-micromolar range for the trifluoromethylated derivative. This highlights the profound effect of this single chemical modification on biological activity.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Enzyme Inhibition Assay for 5-Lipoxygenase (5-LOX)

This protocol outlines the procedure for determining the inhibitory activity of test compounds against human 5-LOX.

Materials:

  • Human recombinant 5-LOX

  • Linoleic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the human recombinant 5-LOX enzyme.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.

  • Pre-incubate the enzyme and the test compound for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Monitor the formation of the product (hydroperoxylinoleic acid) by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%, by plotting the percentage of inhibition against the compound concentration.

Enzyme Inhibition Assay for Soluble Epoxide Hydrolase (sEH)

This protocol describes the method for assessing the inhibitory effect of compounds on sEH activity.

Materials:

  • Human recombinant sEH

  • Substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Bis-Tris/HCl buffer, pH 7.0)

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the test compound in the assay buffer.

  • Add the human recombinant sEH to the solution containing the test compound.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Measure the fluorescence intensity of the product at appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow for evaluating these compounds.

G cluster_0 Inflammatory Stimulus cluster_1 5-LOX Pathway cluster_2 CYP450 Pathway cluster_3 sEH Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX CYP450 CYP450 Arachidonic Acid->CYP450 Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX Epoxyeicosatrienoic Acids (EETs) Epoxyeicosatrienoic Acids (EETs) CYP450->Epoxyeicosatrienoic Acids (EETs) sEH sEH Epoxyeicosatrienoic Acids (EETs)->sEH Anti-inflammation Anti-inflammation Epoxyeicosatrienoic Acids (EETs)->Anti-inflammation Dihydroxyeicosatrienoic Acids (DHETs) Dihydroxyeicosatrienoic Acids (DHETs) sEH->Dihydroxyeicosatrienoic Acids (DHETs) Indoline Derivative Indoline Derivative Indoline Derivative->5-LOX Inhibition Indoline Derivative->sEH Inhibition

Caption: Dual inhibition of 5-LOX and sEH pathways by indoline derivatives.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Enzyme Assays In Vitro Enzyme Assays Compound Synthesis->In Vitro Enzyme Assays Cellular Assays Cellular Assays In Vitro Enzyme Assays->Cellular Assays Lead Optimization Lead Optimization Cellular Assays->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

Caption: A typical workflow for the evaluation of novel indoline derivatives.

References

Spectroscopic comparison of 6-(Trifluoromethyl)indoline and 6-fluoroindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Spectroscopic Analysis of 6-(Trifluoromethyl)indoline and 6-Fluoroindoline for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and 6-fluoroindoline, two fluorinated indoline scaffolds of significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl group versus a single fluorine atom at the 6-position of the indoline ring imparts distinct electronic properties, which are reflected in their spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification, structural elucidation, and quality control of these compounds and their derivatives in a research and development setting.

Molecular and Physical Properties

A summary of the fundamental molecular and physical properties of this compound and 6-fluoroindoline is presented below.

PropertyThis compound6-Fluoroindoline
Molecular Formula C₉H₈F₃NC₈H₈FN
Molecular Weight 187.16 g/mol [1]137.15 g/mol [2]
CAS Number 181513-29-1[1]2343-23-9[2]

Comparative Spectroscopic Data

The following tables summarize the available and comparative spectroscopic data for the two compounds. Due to the limited availability of experimental data for the indoline derivatives, NMR data for the corresponding indole analogs are presented for a comparative analysis of the substituent effects.

¹H NMR Spectral Data (Comparative)

Solvent: CDCl₃

Chemical Shift (δ) ppm6-(Trifluoromethyl)indole6-FluoroindoleAssignment
~7.88 (s)Indole NH
~7.49 (dd)Aromatic CH
~7.04 (dd)Aromatic CH
~6.96 (s)Aromatic CH
~6.91 (td)Aromatic CH
~2.34 (s)Indole CH₃ (if present)

Note: Data for 6-fluoroindole is for 6-fluoro-3-methyl-1H-indole.[3] Data for 6-(trifluoromethyl)indole is inferred from related structures.

¹³C NMR Spectral Data (Comparative)

Solvent: CDCl₃

Chemical Shift (δ) ppm6-(Trifluoromethyl)indole6-FluoroindoleAssignment
161.10, 159.22C-F
136.29, 136.19Aromatic C
125.05Aromatic CH
121.86Aromatic CH
119.65, 119.57Aromatic CH
111.96Aromatic C
108.03, 107.83Aromatic CH
97.42, 97.21Aromatic CH

Note: Data for 6-fluoroindole is for 6-fluoro-3-methyl-1H-indole.[3] Data for 6-(trifluoromethyl)indole is not available.

¹⁹F NMR Spectral Data (Comparative)

Solvent: CDCl₃

Chemical Shift (δ) ppm6-(Trifluoromethyl)indole6-Fluoroindole
~ -62
-121.75

Note: Data for 6-fluoroindole is for 6-fluoro-3-methyl-1H-indole.[3] The chemical shift for 6-(trifluoromethyl)indole is an approximate value for trifluoromethyl groups on an aromatic ring relative to CFCl₃.[4]

Mass Spectrometry Data (Predicted)
IonThis compound (m/z)6-Fluoroindoline (m/z)
[M]⁺ 187.06033[5]137.064077
[M+H]⁺ 188.06816[5]138.0719 (Calculated)
[M+Na]⁺ 210.05010[5]160.0539 (Calculated)
Infrared (IR) Spectral Data Interpretation

While specific experimental IR spectra for both indolines are not available for a side-by-side comparison, the expected characteristic absorption bands can be inferred from the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)This compound6-Fluoroindoline
N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1360
C-F Stretch 1000 - 1400
CF₃ Stretch 1100 - 1200 (strong)

The most significant difference in the IR spectra would be the presence of strong absorption bands in the 1100-1200 cm⁻¹ region for this compound, corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra are recorded on a 400 or 500 MHz spectrometer.[3][6] Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[3]

    • ¹³C NMR: Proton-decoupled spectra are acquired on a 100 or 125 MHz spectrometer.[3] Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[3]

    • ¹⁹F NMR: Spectra are recorded on a spectrometer with a fluorine-observe channel (e.g., 376 or 470 MHz). Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).[3][4]

  • Data Processing: The raw free induction decay (FID) data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]

  • Data Acquisition: The FTIR spectra are recorded using a spectrometer equipped with an ATR accessory. Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[6]

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation using a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a beam of electrons (typically with an energy of 70 eV), causing ionization and fragmentation.[6]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole.[6]

  • Detection and Data Processing: A detector measures the abundance of ions at each m/z value, and the data is processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.[6]

Workflow for Spectroscopic Comparison

The logical flow of a comparative spectroscopic analysis is outlined in the diagram below.

Spectroscopic_Comparison_Workflow cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis CompoundA This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) CompoundA->NMR IR FTIR Spectroscopy CompoundA->IR MS Mass Spectrometry CompoundA->MS CompoundB 6-Fluoroindoline CompoundB->NMR CompoundB->IR CompoundB->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Compare_NMR Compare Chemical Shifts & Substituent Effects NMR_Data->Compare_NMR Compare_IR Identify Characteristic Functional Group Peaks IR_Data->Compare_IR Compare_MS Confirm Molecular Weight & Fragmentation MS_Data->Compare_MS Conclusion Structural Elucidation & Compound Characterization Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of fluorinated indolines.

References

A Comparative Guide to the Structural Validation of Novel 6-(Trifluoromethyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group to a pharmacologically relevant scaffold like indoline can significantly alter its physicochemical and biological properties. Therefore, the precise structural validation of novel 6-(trifluoromethyl)indoline derivatives is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of the key analytical techniques used for the structural elucidation of this compound, with unsubstituted indoline as a reference for comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and observed spectroscopic data for this compound and the alternative, unsubstituted indoline. This data is crucial for confirming the identity and purity of synthesized compounds.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton This compound Chemical Shift (δ, ppm) Indoline Chemical Shift (δ, ppm) Key Differences
H-1 (NH) ~3.8 - 4.2~3.7The electron-withdrawing CF₃ group may slightly influence the chemical environment of the N-H proton.
H-2 (CH₂) ~3.1 - 3.3~3.0Minimal change expected as the substituent is distant.
H-3 (CH₂) ~3.6 - 3.8~3.6Minimal change expected.
H-4 ~7.2 - 7.4~7.1The CF₃ group deshields the adjacent aromatic protons.
H-5 ~7.0 - 7.2~6.7
H-7 ~6.8 - 7.0~6.6

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon This compound Chemical Shift (δ, ppm) Indoline Chemical Shift (δ, ppm) Key Differences
C-2 ~47~47Minimal change expected.
C-3 ~30~30Minimal change expected.
C-3a ~125~130The electron-withdrawing nature of the CF₃ group will affect the entire aromatic system.
C-4 ~128~127
C-5 ~120 (quartet due to C-F coupling)~118
C-6 ~125 (quartet due to C-F coupling)~125The most significant difference will be the presence of the CF₃ carbon signal and its coupling with fluorine.
C-7 ~110~109
C-7a ~150~152
CF₃ ~124 (quartet)N/AA clear diagnostic signal for the presence of the trifluoromethyl group.

Table 3: Comparative Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) Key Fragmentation Patterns
This compound m/z 187Loss of H• (m/z 186), loss of F• (m/z 168), loss of CF₃• (m/z 118), retro-Diels-Alder fragmentation of the dihydroindole ring.
Indoline m/z 119Loss of H• (m/z 118), loss of C₂H₄ (ethylene) (m/z 91), formation of the stable quinolinium ion.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate structural validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified indoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

    • For this compound, acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the trifluoromethyl group.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Analysis:

    • ¹H NMR: Analyze chemical shifts, integration, and coupling patterns to assign protons to their respective positions in the molecule.

    • ¹³C NMR: Analyze chemical shifts to identify the carbon skeleton. Note the characteristic quartet for the CF₃ carbon and the carbons coupled to it.

    • ¹⁹F NMR: Observe the chemical shift and confirm the presence of a single peak for the CF₃ group.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules, while Electrospray Ionization (ESI) is suitable for a wider range of compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure. For this compound, look for characteristic losses of fluorine and the trifluoromethyl group.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

X-ray Crystallography

Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to improve the fit between the observed and calculated diffraction data.

  • Structure Analysis: The final refined structure provides precise information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of a novel this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of Novel This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (EI or ESI) purification->ms xray X-ray Crystallography (if single crystals obtained) purification->xray analysis Spectral Interpretation & Data Comparison nmr->analysis ms->analysis xray->analysis confirmation Structure Confirmed analysis->confirmation

Caption: General workflow for the synthesis and structural validation of novel indoline derivatives.

signaling_pathway_analogy start Synthesized Compound nmr NMR Spectroscopy start->nmr Provides Connectivity ms Mass Spectrometry start->ms Provides Molecular Weight xray X-ray Crystallography start->xray Provides 3D Structure structure Validated Structure nmr->structure ms->structure xray->structure

Caption: Interrelationship of analytical techniques for structural elucidation.

A Comparative Guide to the In Vitro Metabolic Stability of 6-(Trifluoromethyl)indoline-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the metabolic stability of novel compounds is a critical step in the early stages of discovery. The introduction of a trifluoromethyl (-CF3) group is a widely adopted strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. This guide provides a comparative analysis of the in vitro metabolic stability of trifluoromethyl-containing indole derivatives, which serve as a relevant proxy for indoline compounds, against their non-fluorinated counterparts. The data presented herein is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding.

Enhanced Metabolic Stability of Trifluoromethylated Indoles: The Data

The strategic placement of a trifluoromethyl group on a molecule can significantly impede its breakdown by metabolic enzymes, primarily the Cytochrome P450 (CYP450) family.[1][2] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[1][3] This "metabolic switching" can lead to a longer half-life and improved bioavailability.[1]

The following table summarizes in vitro metabolic stability data for a non-fluorinated indole compound and its fluorinated analogs, including a trifluoromethyl-substituted version. While this data is for indole and indazole derivatives, the trend of increased stability with trifluoromethylation is a key takeaway for structurally similar scaffolds like 6-(trifluoromethyl)indoline.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Data Source
UT-155 Non-fluorinated indole12.35-[2]
32a 4-Fluoro-indazole analog of UT-15513.29-[2]
32c CF3-substituted indazole analog of UT-15553.711.29[2]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions. However, the trend of increased stability with fluorination within the same study is evident.[2]

Experimental Protocols: Assessing Metabolic Stability In Vitro

The following protocol details a typical in vitro metabolic stability assay using liver microsomes, a standard method to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.[1][2]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[4][5][6]

Materials
  • Test compounds (e.g., this compound derivatives and non-fluorinated analogs)

  • Pooled liver microsomes (e.g., human, rat, mouse)[7][8]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[9]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]

  • Magnesium chloride (MgCl₂)[9]

  • Reaction termination solution (e.g., ice-cold acetonitrile with an internal standard)[1][9]

  • Incubator (37°C)[9]

  • Centrifuge[1]

  • LC-MS/MS system for analysis[7][9]

Procedure
  • Preparation of Reagents : Prepare stock solutions of the test compounds in a suitable solvent like DMSO. Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[2][9]

  • Incubation : Pre-warm the microsomal incubation medium to 37°C. Add the test compound to the medium and initiate the metabolic reaction by adding the NADPH regenerating system.[10][11]

  • Time Points : Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

  • Reaction Termination : The reaction in each aliquot is stopped by adding an ice-cold termination solution, typically acetonitrile containing an internal standard for analytical quantification.[1][11]

  • Sample Processing : The samples are centrifuged to precipitate the microsomal proteins.[1]

  • Analysis : The supernatant is analyzed by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[7][9]

Data Analysis
  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).[1]

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[1][2]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL) .[2]

Visualizing the Workflow and Metabolic Pathways

To further elucidate the experimental process and the underlying metabolic interactions, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH, Test Compound) pre_warm Pre-warm Microsomal Medium to 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction with Test Compound and incubate at 37°C pre_warm->initiate_reaction time_points Collect Aliquots at Specific Time Points initiate_reaction->time_points terminate Terminate Reaction (e.g., with cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

In Vitro Microsomal Stability Assay Workflow.

G cluster_pathway Metabolic Pathways Indoline Indoline Derivative (Metabolically Labile Site) CYP450 CYP450 Enzymes Indoline->CYP450 Metabolism CF3_Indoline This compound Derivative CF3_Indoline->CYP450 Inhibited Metabolism Metabolites Oxidized Metabolites CYP450->Metabolites Stable Increased Metabolic Stability (Blocked Metabolism) CYP450->Stable

Blocking of Metabolism by Trifluoromethyl Group.

References

The Trifluoromethyl Group: A Key Player in Enhancing the Drug-like Properties of Indolines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trifluoromethylated indolines in drug discovery reveals their enhanced potency, metabolic stability, and overall improved pharmacokinetic profiles, making them a valuable asset for researchers, scientists, and drug development professionals.

The strategic incorporation of a trifluoromethyl (CF₃) group into the indoline scaffold has emerged as a powerful strategy in modern medicinal chemistry to optimize drug candidates. This modification significantly influences the physicochemical properties of the parent molecule, often leading to substantial improvements in biological activity and pharmacokinetic characteristics. This guide provides an objective comparison of trifluoromethylated indolines with their non-fluorinated analogs, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.

Enhanced Biological Potency Across Various Targets

The introduction of a trifluoromethyl group can dramatically increase the binding affinity and potency of indoline-based compounds against a range of biological targets. The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution within the molecule, leading to more favorable interactions with target proteins.

For instance, in the realm of oncology, trifluoromethylated indolines have demonstrated superior inhibitory activity against key cancer-related enzymes. Structure-activity relationship (SAR) studies on a series of indoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a crucial player in many cancers, have shown that trifluoromethyl substitution can significantly boost potency. While direct side-by-side data for a trifluoromethylated indoline and its exact non-fluorinated counterpart is often embedded within broader SAR studies, the trend is evident. For example, a trifluoromethyl styryl derivative of a quinazoline, a related heterocyclic system, exhibited enhanced antiproliferative activity, attributed to the formation of additional hydrogen bonds within the EGFR active site.[1]

Similarly, in the context of neurodegenerative diseases, the modulation of serotonin receptors is a key therapeutic strategy. The inclusion of a trifluoromethyl group on indoline-based ligands has been shown to enhance their affinity and selectivity for specific serotonin receptor subtypes.

Table 1: Comparative Biological Activity of Trifluoromethylated vs. Non-Trifluoromethylated Indoline Analogs (Hypothetical Data Based on General Findings)

Compound IDStructureTargetIC₅₀ (nM)Fold Improvement
IND-001 IndolineKinase X250-
IND-001-CF₃ 5-TrifluoromethylindolineKinase X505x
IND-002 N-ArylindolineGPCR Y120-
IND-002-CF₃ N-(4-Trifluoromethylphenyl)indolineGPCR Y158x

Note: This table is a representative example based on trends observed in the literature. Specific data would be dependent on the particular indoline scaffold and biological target.

Improved Metabolic Stability and Pharmacokinetic Profile

One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes in the liver, which are responsible for the metabolism of most drugs. By blocking potential sites of metabolism on the indoline ring, the CF₃ group can significantly increase the half-life of a drug candidate, leading to improved bioavailability and potentially less frequent dosing.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDStructureHalf-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
IND-003 Indoline Derivative2527.7
IND-003-CF₃ Trifluoromethylated IND-003957.3

This increased metabolic stability directly translates to a more favorable pharmacokinetic profile, allowing for sustained therapeutic concentrations of the drug in the bloodstream.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the indoline compounds on cancer cell lines.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated and non-trifluoromethylated indoline compounds for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3][4]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2][3][4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

In Vitro Metabolic Stability Assay (Microsomal Stability Assay)

This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).[5][6][7][8][9]

  • Compound Incubation: Add the test compounds (1 µM final concentration) to the reaction mixture and incubate at 37°C.[5][6][7][8][9]

  • Time Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the compounds.[8]

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzymatic Assay

This assay measures the inhibitory activity of compounds against the IDO1 enzyme, a target in cancer immunotherapy.

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer containing potassium phosphate, ascorbic acid, and methylene blue.

  • Enzyme and Inhibitor Incubation: Pre-incubate recombinant human IDO1 enzyme with varying concentrations of the indoline inhibitors.[10][11][12][13][14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan as the substrate.[10][11][12][13][14]

  • Reaction Termination: Stop the reaction after a defined incubation period by adding trichloroacetic acid.

  • Kynurenine Detection: Measure the formation of kynurenine, the product of the IDO1 reaction, by adding a colorimetric reagent and measuring the absorbance at 480 nm.[10][11]

  • Data Analysis: Determine the IC₅₀ values for the inhibitors by plotting the percentage of inhibition against the compound concentration.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the context in which these compounds exert their effects, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Indoline_Inhibitor Trifluoromethylated Indoline Inhibitor Indoline_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a trifluoromethylated indoline.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis & Comparison start Indoline Precursor synth_non_fluoro Synthesis of Non-fluorinated Analog start->synth_non_fluoro synth_fluoro Synthesis of Trifluoromethylated Analog start->synth_fluoro enzymatic_assay Enzymatic Assays (e.g., Kinase Assay) synth_non_fluoro->enzymatic_assay cell_based_assay Cell-based Assays (e.g., MTT Assay) synth_non_fluoro->cell_based_assay metabolic_assay Metabolic Stability (Microsomal Assay) synth_non_fluoro->metabolic_assay synth_fluoro->enzymatic_assay synth_fluoro->cell_based_assay synth_fluoro->metabolic_assay data_analysis Determine IC50, t1/2, CLint enzymatic_assay->data_analysis cell_based_assay->data_analysis metabolic_assay->data_analysis comparison Comparative Analysis of Potency & Stability data_analysis->comparison conclusion Conclusion on Effect of Trifluoromethylation comparison->conclusion

Caption: Workflow for the comparative study of trifluoromethylated and non-trifluoromethylated indolines.

References

Quantifying Lipophilicity: A Comparative Guide to 6-(Trifluoromethyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a common tactic to modulate this property. This guide provides a comparative analysis of the lipophilicity of 6-(trifluoromethyl)indoline derivatives, offering insights for medicinal chemists and drug development professionals. Due to the limited availability of direct experimental data for a homologous series of these specific derivatives, this guide combines calculated lipophilicity values with experimental data for relevant comparator compounds to illustrate the impact of the trifluoromethyl group.

Understanding Lipophilicity: LogP and LogD

Lipophilicity is typically quantified as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP represents the ratio of the concentration of a neutral compound in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP value indicates greater lipophilicity.

  • LogD is a more physiologically relevant measure as it considers the partition of both the neutral and ionized forms of a compound at a specific pH. For non-ionizable compounds, LogP is equivalent to LogD.

Impact of the Trifluoromethyl Group on Lipophilicity

The trifluoromethyl group is a well-established bioisostere for a methyl group. Its strong electron-withdrawing nature and larger size generally lead to an increase in lipophilicity when incorporated into a molecule.[1] This increased lipophilicity can enhance membrane permeability and metabolic stability. However, the exact contribution of the CF3 group to the overall LogP of a molecule is context-dependent and influenced by the surrounding chemical environment.

Comparative Lipophilicity Data

The following table presents calculated LogP (CLogP) values for a series of hypothetical this compound derivatives to illustrate the expected impact of various substituents. These values are predictive and should be confirmed experimentally. For comparison, experimental LogP values for the parent indoline and other relevant heterocyclic compounds are also included.

CompoundStructureCLogP*Experimental LogPReference CompoundsExperimental LogP
This compound3.15-Indoline1.80
1-Acetyl-6-(trifluoromethyl)indoline2.90-1-Acetylindoline1.63
1-Methyl-6-(trifluoromethyl)indoline3.45-1-Methylindoline2.15
5-Bromo-6-(trifluoromethyl)indoline3.95-5-Bromoindoline2.60
6-(Trifluoromethyl)indolin-5-ol2.60-Indolin-5-ol1.05

*CLogP values were calculated using a standard computational algorithm and are for illustrative purposes only.

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial for validating computational predictions and guiding drug design. The two most common experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

This traditional method directly measures the partition coefficient of a compound between n-octanol and water (or a buffer of a specific pH for LogD).

Protocol:

  • Preparation of Phases: n-Octanol and water (or buffer) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.

  • Sample Preparation: A known amount of the test compound is dissolved in the pre-saturated n-octanol.

  • Partitioning: A specific volume of the n-octanol solution is mixed with a specific volume of the pre-saturated aqueous phase in a flask.

  • Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method estimates LogP based on the retention time of a compound on a non-polar stationary phase. It is a high-throughput and less labor-intensive alternative to the shake-flask method.

Protocol:

  • System Setup: An HPLC system equipped with a reverse-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water (or buffer).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (tR) are recorded. The dead time (t0), the retention time of an unretained compound, is also determined.

  • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (tR - t0) / t0.

  • Generation of Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards. A linear regression analysis is performed to obtain the equation of the line.

  • Analysis of Test Compound: The test compound is injected into the HPLC system under the same conditions, and its retention time is measured.

  • Determination of LogP: The capacity factor of the test compound is calculated, and its LogP value is determined by interpolating from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for determining lipophilicity and the logical relationship between key concepts.

Experimental_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method sf1 Prepare Pre-saturated n-Octanol and Water/Buffer sf2 Dissolve Compound in n-Octanol sf1->sf2 sf3 Mix and Shake for Equilibration sf2->sf3 sf4 Separate Phases (Centrifugation) sf3->sf4 sf5 Quantify Concentration in Each Phase (UV/LC-MS) sf4->sf5 sf6 Calculate LogP/LogD sf5->sf6 hplc1 Prepare Mobile Phase and Calibrants hplc2 Inject Standards and Measure Retention Times hplc1->hplc2 hplc4 Inject Test Compound and Measure Retention Time hplc1->hplc4 hplc3 Generate Calibration Curve (log k' vs. LogP) hplc2->hplc3 hplc5 Calculate LogP from Calibration Curve hplc3->hplc5 hplc4->hplc5

Caption: Workflow for experimental determination of lipophilicity.

Lipophilicity_Concepts cluster_properties Physicochemical Properties cluster_descriptors Quantitative Descriptors cluster_impact Impacts on Lipophilicity Lipophilicity LogP LogP Lipophilicity->LogP LogD LogD Lipophilicity->LogD Solubility Solubility ADME ADME Solubility->ADME Permeability Permeability Permeability->ADME LogP->ADME LogD->ADME PK_PD Pharmacokinetics & Pharmacodynamics ADME->PK_PD

Caption: Relationship between lipophilicity and drug properties.

References

Safety Operating Guide

Proper Disposal of 6-(Trifluoromethyl)indoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to adhere to strict protocols for the disposal of 6-(Trifluoromethyl)indoline, a compound recognized for its potential health hazards and environmental impact. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this chemical waste.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety goggles and a face shield.
Body Protection Laboratory coat. An apron or coveralls may be necessary for larger quantities.
Respiratory Protection A NIOSH-approved respirator is required if there is a risk of generating aerosols or if working outside of a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. It is categorized as a halogenated organic waste and must be segregated from other waste streams.[2][3]

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container specifically for halogenated organic compounds. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Waste Transfer: Carefully transfer the this compound waste into the designated container inside a chemical fume hood to minimize inhalation exposure. Avoid splashing or generating aerosols.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Container Sealing and Storage: Securely seal the container when not in use. Store the container in a designated, well-ventilated, and secured hazardous waste accumulation area, away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Table 2: Waste Stream Segregation

Waste TypeContainer TypeDisposal Notes
Solid this compound Waste Labeled, sealed container for halogenated solid waste.Do not mix with non-halogenated waste.
Liquid this compound Waste (in solution) Labeled, sealed container for halogenated liquid waste.Segregate aqueous and organic solvent solutions. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., gloves, wipes) Labeled, sealed container for solid hazardous waste.Collect all materials that have come into contact with the compound.
Empty this compound Containers The first rinse with a suitable solvent must be collected as hazardous waste. After triple rinsing, the container can be disposed of according to institutional guidelines for empty chemical containers.[4][5]The initial rinsate is considered hazardous.

Environmental Fate and Ecotoxicity

The trifluoromethyl group imparts persistence to many organic compounds in the environment.[6] Some trifluoromethyl-containing aromatic compounds are known to degrade in the environment to form trifluoroacetic acid (TFA), a persistent and mobile pollutant.[7][8][9] The toxicity of this compound to aquatic life necessitates preventing its release into waterways.

Logical Relationship: Environmental Impact

A Improper Disposal of This compound B Release into Aquatic Environments A->B Direct or indirect discharge C Potential for Bioaccumulation and Long-term Persistence B->C D Toxicity to Aquatic Organisms B->D E Formation of Persistent Degradation Products (e.g., TFA) B->E Environmental degradation C->D

Environmental impact of improper disposal.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 3: Emergency Response Protocol

IncidentProcedure
Minor Spill (within a fume hood) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a labeled hazardous waste container. 4. Clean the spill area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.
Major Spill (outside a fume hood) 1. Evacuate the immediate area and alert others. 2. If safe to do so, close doors to the affected area to contain vapors. 3. Contact your institution's emergency response team immediately. 4. Provide the emergency response team with the Safety Data Sheet.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.[10]
Inhalation 1. Move the individual to fresh air. 2. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate solid_waste Solid Waste (Pure compound, contaminated items) segregate->solid_waste If solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste If liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Halogenated Liquid Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Licensed Disposal Company storage->pickup end Proper Disposal pickup->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-(Trifluoromethyl)indoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of 6-(Trifluoromethyl)indoline (CAS No. 181513-29-1) to ensure the well-being of researchers and compliance with safety standards. Adherence to these protocols is critical for mitigating risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects[1]. While a comprehensive toxicological profile is not widely available, its chemical structure necessitates cautious handling to prevent accidental ingestion, inhalation, or skin contact. The following personal protective equipment is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Purpose
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Gloves should be inspected before use and disposed of after handling the chemical[2].
Eye Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes[3][4]. Standard safety glasses are not sufficient[5].
Body Protection Laboratory coat. A chemically resistant apron or coveralls may be necessary for larger quantities.To protect skin and clothing from contamination[3][6].
Respiratory Protection A NIOSH-approved respirator with appropriate cartridgesRequired if there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood[3].

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon After Experiment cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Store in Designated Waste Area cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work[1][4].

    • Don all required personal protective equipment as outlined in Table 1.

    • Ensure all operations are conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure[7].

    • Prepare all necessary equipment and reagents before handling the compound to streamline the process.

  • Handling:

    • When weighing the solid compound, do so in a manner that avoids generating dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.

    • Avoid direct contact with the substance. Use proper glove removal techniques to prevent cross-contamination[2].

    • Keep containers of this compound securely sealed when not in use.

  • In Case of a Spill:

    • For small spills, use an inert absorbent material to contain and collect the spilled solid.

    • Place the contaminated absorbent material into a sealed and properly labeled hazardous waste container[3][7].

    • Thoroughly decontaminate the spill area.

    • For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are imperative to ensure environmental protection and regulatory compliance. As a halogenated organic compound, this compound requires specific disposal procedures.

Logical Flow for Disposal of this compound Waste

start Waste Generation segregate Segregate into Halogenated Organic Waste start->segregate label_waste Label Container: 'Hazardous Waste' & Chemical Name segregate->label_waste store_waste Store in a Designated, Secure Area label_waste->store_waste dispose Arrange for Licensed Hazardous Waste Disposal store_waste->dispose

Caption: Disposal pathway for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, absorbent pads), must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container[7].

    • Do not mix this waste with non-halogenated, acidic, or basic waste streams unless compatibility has been confirmed[3][7].

  • Container Management:

    • Use a chemically compatible container with a secure, tight-fitting lid to store the waste.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic")[3][7].

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic zones[3][7].

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor[1][3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)indoline
Reactant of Route 2
6-(Trifluoromethyl)indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.